molecular formula C9H12N2 B584825 5,6,7,8-Tetrahydroisoquinolin-4-amine CAS No. 130831-67-3

5,6,7,8-Tetrahydroisoquinolin-4-amine

Cat. No.: B584825
CAS No.: 130831-67-3
M. Wt: 148.209
InChI Key: LXLLAYNWGJBGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroisoquinolin-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.209. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydroisoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h5-6H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLLAYNWGJBGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=NC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654689
Record name 5,6,7,8-Tetrahydroisoquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130831-67-3
Record name 5,6,7,8-Tetrahydroisoquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydroisoquinolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Synthesis and Characterization of 5,6,7,8-Tetrahydroisoquinolin-4-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, neuroprotective, and antimicrobial properties. This technical guide provides an in-depth overview of the synthesis and characterization of 5,6,7,8-tetrahydroisoquinolin-4-amine derivatives, offering detailed experimental protocols and comprehensive data presentation to aid researchers in the development of novel therapeutics.

Synthetic Strategies

The synthesis of 5,6,7,8-tetrahydroisoquinoline derivatives can be achieved through various synthetic routes. A common and effective method involves a multi-component reaction, often starting from readily available precursors. One illustrative approach is the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a related scaffold that provides insights into the construction of the tetrahydroquinoline core. This synthesis is achieved by reacting cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate.[1][2]

Another versatile strategy involves the regioselective cyclocondensation of appropriately substituted cyclohexanones with cyanothioacetamide. This method has been successfully employed to synthesize various 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-aryl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones.[3] These intermediates can be further modified to introduce diverse functionalities.

Furthermore, the synthesis of N-substituted 5,8-disubstituted tetrahydroisoquinolines has been reported, starting from the corresponding 5-substituted-8-bromoisoquinolines.[4] This approach allows for the systematic exploration of structure-activity relationships by varying substituents at different positions of the tetrahydroisoquinoline ring.[4]

Experimental Protocols

General Procedure for the Synthesis of 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones (2a,b)

A mixture of 2,4-diacetyl-5-hydroxy-5-methyl-3-(nitrophenyl)cyclohexanones (1a,b) and cyanothioacetamide in ethanol is refluxed in the presence of a catalytic amount of piperidine. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired product.[3]

Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (3)

A mixture of cyclohexanone (1), 2-benzylidenemalononitrile (2), and ammonium acetate in absolute ethanol is heated at reflux. After cooling, the solid product is collected by filtration, washed with ethanol, and recrystallized to yield the pure compound.[1][2]

Characterization of Derivatives

The synthesized 5,6,7,8-tetrahydroisoquinoline derivatives are typically characterized using a combination of spectroscopic techniques and physical property measurements.

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. For instance, in the 1H NMR spectrum of 7-acetyl-4-cyano-1,6-dimethyl-3-methylthio-6-hydroxy-8-(4-N,N-dimethyl-aminophenyl)-5,6,7,8-tetrahydroisoquinoline, characteristic signals for aromatic protons, the C8 proton, and methyl groups can be observed and assigned.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For example, the presence of a nitrile (C≡N) group is indicated by a sharp absorption band around 2220 cm-1, while a carbonyl (C=O) group shows a strong absorption in the range of 1695-1708 cm-1.[3][5]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.[6]

Physicochemical Data:

The following tables summarize the characterization data for selected 5,6,7,8-tetrahydroisoquinoline derivatives.

CompoundYield (%)Melting Point (°C)Molecular FormulaReference
7-Acetyl-4-cyano-1,6-dimethyl-3-methylthio-6-hydroxy-8-(4-N,N-dimethyl-aminophenyl)-5,6,7,8-tetrahydroisoquinoline94162-163C23H29N3O2S[5]
Ethyl 2-((7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylamino-phenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate78159-160C27H35N3O4S[5]
2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylamino-phenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]acetamide85196-197C25H32N4O3S[5]
7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione93290-291C20H19N3O4S[3]
2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]acetamide91174-175C22H23N5O5S[3]

Biological Activity and Signaling Pathways

Derivatives of the 5,6,7,8-tetrahydroisoquinoline scaffold have shown promising activity against various biological targets. For instance, certain derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), suggesting their potential as anticancer agents.[5] The inhibition of these key enzymes can disrupt cellular processes essential for cancer cell proliferation and survival.

DHFR Inhibition Pathway

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA DHFR->THF Reduction Derivative Tetrahydroisoquinoline Derivative Derivative->DHFR Inhibition Cell Cancer Cell Proliferation DNA->Cell

Caption: Inhibition of DHFR by a tetrahydroisoquinoline derivative.

CDK2 Inhibition Pathway

CDK2_Inhibition CyclinE Cyclin E ActiveComplex Cyclin E/CDK2 Active Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb Protein ActiveComplex->Rb Phosphorylation Derivative Tetrahydroisoquinoline Derivative Derivative->CDK2 Inhibition E2F E2F Transcription Factor Rb->E2F Inhibition pRb Phosphorylated Rb Protein G1S G1/S Phase Transition E2F->G1S Activation

Caption: Inhibition of CDK2 by a tetrahydroisoquinoline derivative.

Experimental Workflow

The development and evaluation of novel this compound derivatives typically follow a structured workflow, from initial synthesis to biological testing.

General Experimental Workflow

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification and Characterization Synthesis->Purification Screening Biological Screening (e.g., Anticancer Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Optimization SAR->Lead Lead->Synthesis Iterative Design Preclinical Preclinical Studies Lead->Preclinical

Caption: A typical workflow for drug discovery.

This guide provides a foundational understanding of the synthesis, characterization, and potential applications of this compound derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore this promising class of compounds for the development of new therapeutic agents.

References

The Ascendant Therapeutic Potential of 5,6,7,8-Tetrahydroisoquinolin-4-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the burgeoning field of novel 5,6,7,8-tetrahydroisoquinolin-4-amine analogs, with a particular focus on their anticancer properties through the inhibition of key enzymatic targets such as Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2). This document provides a comprehensive overview of their biological activity, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Biological Activity

The following tables summarize the in vitro biological activity of a series of newly synthesized 5,6,7,8-tetrahydroisoquinoline derivatives against human cancer cell lines and specific enzyme targets.[1]

Table 1: Anticancer Activity of 5,6,7,8-Tetrahydroisoquinoline Analogs

CompoundA549 (Lung Cancer) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)
7e 0.155-
8d -0.170
Doxorubicin (Standard) --

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Enzyme Inhibitory Activity of Lead Compounds

CompoundTarget EnzymeIC50 (µM)Standard DrugStandard Drug IC50 (µM)
7e CDK20.149Roscovitine0.380
8d DHFR0.199Methotrexate0.131

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate reproducibility and further investigation.

Anticancer Activity Evaluation (MTT Assay)[1]
  • Cell Seeding: Human cancer cell lines (A549 and MCF7) are seeded in 96-well plates at a density of 1 x 105 cells/well in the appropriate growth medium and incubated for 24 hours.

  • Compound Treatment: The synthesized tetrahydroisoquinoline analogs are dissolved in DMSO and added to the wells at various concentrations. The plates are then incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Enzyme Inhibition Assays[1]
  • Reaction Mixture Preparation: A reaction mixture is prepared containing DHFR enzyme, dihydrofolic acid (DHF), and NADPH in a suitable buffer.

  • Inhibitor Addition: The test compounds (tetrahydroisoquinoline analogs) are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate (DHF). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

  • IC50 Determination: The inhibitory activity is expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

  • Kinase Reaction Setup: The assay is performed in a 96-well plate containing CDK2/cyclin E, histone H1 as the substrate, and ATP in a kinase reaction buffer.

  • Compound Incubation: The test compounds are pre-incubated with the CDK2/cyclin E complex.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The amount of phosphorylated histone H1 is quantified using a suitable method, such as an ELISA-based assay or radiometric assay with [γ-32P]ATP.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows for the biological evaluation of these novel this compound analogs.

anticancer_mechanism cluster_drug 5,6,7,8-Tetrahydroisoquinoline Analog cluster_cell Cancer Cell cluster_pathway Signaling Pathway drug Compound 7e / 8d CDK2 CDK2 drug->CDK2 Inhibits (Compound 7e) DHFR DHFR drug->DHFR Inhibits (Compound 8d) CellCycle Cell Cycle Progression CDK2->CellCycle Promotes DNA_Synthesis DNA Synthesis DHFR->DNA_Synthesis Required for Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Proposed mechanism of anticancer activity.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Anticancer_Screening Anticancer Activity (MTT Assay) Characterization->Anticancer_Screening Enzyme_Assay Enzyme Inhibition (DHFR, CDK2) Anticancer_Screening->Enzyme_Assay Lead Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Enzyme_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V-FITC) Cell_Cycle->Apoptosis_Assay

Caption: Experimental workflow for biological evaluation.

References

An In-depth Technical Guide to the Postulated Mechanism of Action of 5,6,7,8-Tetrahydroisoquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence detailing the mechanism of action for 5,6,7,8-Tetrahydroisoquinolin-4-amine is not extensively available in peer-reviewed literature. This guide, therefore, presents a hypothesized mechanism of action based on a comparative analysis of its core structural motifs: the tetrahydroisoquinoline (THIQ) scaffold and the 4-aminoquinoline moiety. The experimental protocols described herein are proposed as a framework for validating these hypotheses.

Executive Summary

This compound is a heterocyclic compound featuring a tetrahydroisoquinoline (THIQ) nucleus, a privileged scaffold in medicinal chemistry known for its presence in a wide array of biologically active molecules.[1][2][3] The addition of an amino group at the 4-position suggests potential biological activities analogous to the well-studied 4-aminoquinoline class of compounds, which includes prominent antimalarial and anti-inflammatory agents.[4][5][6][7][8] Based on this structural analogy, it is postulated that this compound may exert its effects through modulation of intracellular pH, particularly within acidic organelles like lysosomes, and by interacting with specific enzymes or receptors that are known targets of related compounds. This guide will explore these potential mechanisms, supported by data from structurally similar molecules, and propose a comprehensive strategy for experimental validation.

Postulated Core Mechanism of Action: Lysosomotropic Activity

The most empirically supported hypothesis for the action of 4-amino-substituted quinoline and related heterocyclic structures is their function as weak bases that accumulate in acidic cellular compartments, most notably lysosomes.[4][7] This accumulation, or lysosomotropism, leads to a cascade of downstream effects.

Signaling Pathway: Lysosomal Sequestration and Functional Disruption

  • Cellular Uptake: As a small, lipophilic molecule, this compound is expected to passively diffuse across the cell membrane.

  • Protonation and Trapping: Upon entering the acidic environment of the lysosome (pH 4.5-5.0), the amino group of the compound becomes protonated. This charged form is membrane-impermeant and becomes trapped and highly concentrated within the organelle.

  • Disruption of Lysosomal Function: The accumulation of a protonated base raises the intralysosomal pH, which in turn inhibits the activity of acid hydrolases. This can disrupt key cellular processes such as autophagy, endocytosis, and antigen presentation.[4]

lysosomotropic_activity cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_lysosome Lysosome (pH ~4.5-5.0) THIQ_amine_ext This compound THIQ_amine_cyt THIQ-Amine THIQ_amine_ext->THIQ_amine_cyt Passive Diffusion THIQ_amine_lys THIQ-Amine-H+ THIQ_amine_cyt->THIQ_amine_lys Protonation & Trapping Acid_Hydrolases Acid Hydrolases THIQ_amine_lys->Acid_Hydrolases Inhibition (due to pH increase) Autophagy Autophagy Acid_Hydrolases->Autophagy Functional Disruption

Postulated lysosomotropic mechanism of this compound.

Potential Molecular Targets Based on Structural Analogs

The THIQ scaffold is versatile and has been integrated into inhibitors for a variety of molecular targets. While direct evidence is lacking for the 4-amino derivative, the following targets represent plausible areas for investigation.

Target ClassSpecific ExamplesPotential Effect of this compoundReference Compounds
Enzymes Dihydrofolate Reductase (DHFR), Cyclin-Dependent Kinase 2 (CDK2)Anticancer/AntiproliferativeNovel synthesized tetrahydroisoquinolines[9]
Mycobacterium tuberculosis ATP SynthaseAntitubercular5,8-disubstituted tetrahydroisoquinolines[10]
Heme PolymeraseAntimalarial4-Aminoquinolines (e.g., Chloroquine)[5]
Receptors NMDA Receptors (GluN2C/2D subunits)Neuromodulatory (Potentiator)Substituted tetrahydroisoquinolines[11]
5-HT1B ReceptorNeuromodulatory (Antagonist)N-Substituted tetrahydroisoquinolines[10]
Transporters Norepinephrine Transporter (NET), Dopamine Transporter (DAT)Neuromodulatory (Inhibitor)Tetrahydroisoquinoline analogs[1]

Proposed Experimental Protocols for Mechanism Validation

To elucidate the mechanism of action of this compound, a tiered experimental approach is recommended.

Objective: To determine if the compound accumulates in lysosomes and alters their pH.

Methodology: Acridine Orange Relocalization Assay

  • Cell Culture: Culture a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) on glass coverslips.

  • Staining: Incubate cells with 1 µg/mL Acridine Orange (AO) for 15 minutes. AO is a metachromatic fluorescent dye that emits red fluorescence in acidic compartments (lysosomes) and green fluorescence in the cytoplasm and nucleus.

  • Treatment: Treat the AO-stained cells with varying concentrations of this compound (e.g., 1-100 µM) for 1-4 hours. Include a known lysosomotropic agent like chloroquine as a positive control.

  • Imaging: Visualize the cells using a fluorescence microscope. A decrease in red fluorescence and a corresponding increase in green fluorescence indicates a disruption of the lysosomal pH gradient.

  • Quantification: Quantify the red and green fluorescence intensity using image analysis software to determine a dose-response relationship.

ao_workflow Cell_Culture Culture cells on coverslips Staining Incubate with Acridine Orange (1 µg/mL, 15 min) Cell_Culture->Staining Treatment Treat with THIQ-Amine (1-100 µM) Positive Control: Chloroquine Staining->Treatment Imaging Fluorescence Microscopy Treatment->Imaging Analysis Quantify Red/Green Fluorescence Ratio Imaging->Analysis Result Hypothesis Validation: Decreased Red Fluorescence Analysis->Result

Workflow for Acridine Orange Relocalization Assay.

Objective: To identify specific molecular targets from the list of candidates.

Methodology: Kinase and Receptor Profiling Panels

  • Broad Screening: Submit this compound to a commercial fee-for-service screening panel (e.g., Eurofins SafetyScreen, Reaction Biology). The panel should include a broad range of kinases, GPCRs, ion channels, and transporters.

  • Hit Identification: Analyze the screening data to identify "hits" – targets where the compound shows significant activity (e.g., >50% inhibition or activation at 10 µM).

  • Dose-Response Validation: For identified hits, perform in-house dose-response assays to determine potency (IC50 or EC50). For example, if the compound inhibits a specific kinase, a radiometric or fluorescence-based kinase assay would be appropriate.

  • Cellular Target Engagement: Use cellular thermal shift assays (CETSA) or NanoBRET™ assays to confirm that the compound engages the identified target within a cellular context.

target_validation_workflow Screening Broad Target Screening Panel (Kinases, GPCRs, etc.) Hit_ID Identify Primary Hits (>50% activity at 10 µM) Screening->Hit_ID Dose_Response In Vitro Dose-Response Assays (Determine IC50/EC50) Hit_ID->Dose_Response Cellular_Engagement Confirm Target Engagement in Cells (e.g., CETSA, NanoBRET™) Dose_Response->Cellular_Engagement Validated_Target Validated Molecular Target Cellular_Engagement->Validated_Target

Workflow for molecular target identification and validation.

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated, its structural features strongly suggest a role as a lysosomotropic agent. This foundational activity can explain a broad range of potential downstream biological effects, including anti-inflammatory and antiproliferative actions. Furthermore, the versatile tetrahydroisoquinoline core indicates that the compound may possess specific interactions with a variety of protein targets. The experimental workflows outlined in this guide provide a clear and robust path for testing these hypotheses and building a comprehensive understanding of the compound's pharmacological profile. This systematic approach is critical for any future drug development efforts based on this promising chemical scaffold.

References

In Silico Screening of 5,6,7,8-Tetrahydroisoquinolin-4-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico screening methodologies applied to 5,6,7,8-tetrahydroisoquinolin-4-amine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities. We will delve into the common molecular targets, detail the computational screening protocols, present quantitative data from relevant studies, and visualize key experimental workflows and biological pathways.

Introduction to this compound Derivatives

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of pharmacological properties.[1] Derivatives of THIQ have been explored for their potential as anticancer, anti-angiogenesis, antibacterial, and enzyme inhibitory agents.[2][3] The focus of this guide, the this compound core, represents a versatile template for the design of novel therapeutic agents. In silico screening techniques play a pivotal role in accelerating the discovery and optimization of lead compounds based on this scaffold by predicting their binding affinity to biological targets and their pharmacokinetic properties.

Key Biological Targets

In silico and subsequent in vitro studies have identified several key protein targets for tetrahydroisoquinoline derivatives. Understanding these targets and their associated signaling pathways is crucial for rational drug design.

  • Cyclin-Dependent Kinases (CDKs): These enzymes are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Tetrahydroisoquinoline derivatives have been investigated as inhibitors of CDKs, such as CDK2 and CDK5, with the aim of inducing cell cycle arrest and apoptosis in cancer cells.[4][5]

  • KRas: A member of the Ras family of small GTPases, KRas is a frequently mutated oncogene in various cancers. It acts as a molecular switch in signaling pathways that control cell growth, differentiation, and survival. Certain tetrahydroisoquinoline derivatives have shown inhibitory activity against KRas.[2]

  • Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleic acids and amino acids. It is a well-established target for antimicrobial and anticancer therapies. Some novel tetrahydroisoquinolines have been identified as potential DHFR inhibitors.[5]

  • Histone Deacetylase 8 (HDAC8): HDACs are a class of enzymes that play a crucial role in epigenetic regulation. Overexpression of HDAC8 has been linked to various diseases, including cancer. Tetrahydroisoquinoline derivatives have been explored as HDAC8 inhibitors.[6]

  • HIV-1 Reverse Transcriptase (RT): This enzyme is essential for the replication of the human immunodeficiency virus (HIV). Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, and tetrahydroisoquinoline analogs have been docked into this binding pocket to predict their inhibitory potential.[7]

In Silico Screening Methodologies: Experimental Protocols

A typical in silico screening workflow for this compound derivatives involves several key stages, from library preparation to detailed molecular dynamics simulations.

Virtual Screening Workflow

The process of virtual screening enables the rapid assessment of large libraries of compounds to identify those with a high probability of binding to a specific biological target.

G cluster_0 Library Preparation cluster_1 Target Preparation cluster_2 Docking and Scoring cluster_3 Post-Screening Analysis A Compound Library of This compound Derivatives B 3D Structure Generation and Energy Minimization A->B E Molecular Docking of Library against Target B->E C Retrieve Protein Structure (e.g., from PDB) D Prepare Protein: Remove water, add hydrogens, assign charges C->D D->E F Scoring and Ranking of Docked Poses E->F G Selection of Top-Ranked 'Hit' Compounds F->G H ADMET Prediction G->H I Molecular Dynamics Simulation G->I J Binding Free Energy Calculation I->J

A high-level workflow for virtual screening.
Detailed Protocol for Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Using software such as AutoDockTools, UCSF Chimera, or Schrödinger's Protein Preparation Wizard, prepare the protein by:

      • Removing water molecules and co-crystallized ligands.

      • Adding polar hydrogen atoms.

      • Assigning partial charges (e.g., Gasteiger charges).

      • Defining the binding site, often by creating a grid box around the active site of the co-crystallized ligand or predicted binding pocket.

  • Ligand Preparation:

    • Generate the 3D structures of the this compound derivatives. This can be done using chemical drawing software like ChemDraw or MarvinSketch, followed by conversion to a 3D format.

    • Perform energy minimization of the ligand structures using a force field like MMFF94.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligands into the prepared receptor.

    • Set the docking parameters, including the search algorithm (e.g., Lamarckian genetic algorithm in AutoDock) and the number of binding modes to generate.

  • Analysis of Results:

    • Analyze the docking results based on the predicted binding affinities (e.g., docking scores in kcal/mol).

    • Visualize the binding poses of the top-ranked compounds to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the binding site.

Protocol for ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of candidate compounds.

  • Input Structures: Use the 2D or 3D structures of the selected hit compounds.

  • Software Selection: Employ in silico tools such as SwissADME, admetSAR, or QikProp.

  • Property Calculation: Calculate a range of physicochemical and pharmacokinetic properties, including:

    • Absorption: Lipophilicity (logP), water solubility, Caco-2 permeability, and human intestinal absorption (HIA).

    • Distribution: Plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).

  • Analysis: Evaluate the predicted ADMET properties against established thresholds for drug-likeness (e.g., Lipinski's rule of five) to identify candidates with favorable pharmacokinetic profiles.

Quantitative Data Summary

The following tables summarize quantitative data from studies on tetrahydroisoquinoline derivatives, providing insights into their potency against various targets.

Table 1: In Vitro Anticancer and Anti-Angiogenesis Activity of Tetrahydroisoquinoline Derivatives [2]

Compound IDTarget Cell Line/AssayIC50 (µM)
GM-3-18KRas Inhibition (GSK3B pretreated HCT116)0.9 - 10.7
GM-3-16KRas Inhibition (Colo 320 KRas SL)1.6 - 2.6
GM-3-121Anti-Angiogenesis1.72
GM-3-13Anti-Angiogenesis5.44

Table 2: Enzyme Inhibitory Activity of 5,6,7,8-Tetrahydroisoquinoline Derivatives [5]

Compound IDTarget EnzymeIC50 (µM)
7eCDK20.149
Roscovitine (Control)CDK20.380
8dDHFR0.199
Methotrexate (Control)DHFR0.131

Table 3: Molecular Docking Scores of Tetrahydroisoquinoline Analogs against HIV-1 RT [7]

Compound IDAverage Docking Energy (kcal/mol)
1d-20.05
2c-19.01
2d-18.06
Efavirenz (Standard)Not specified, but compounds above are noted as more potent

Visualization of Signaling Pathways

Understanding the biological context of the molecular targets is essential. The following diagrams illustrate the signaling pathways in which key targets of this compound derivatives are involved.

CDK Signaling Pathway in Cell Cycle Regulation

G cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb Phosphorylates pRb pRb Rb->pRb E2F E2F Rb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E S Phase Entry S Phase Entry E2F->S Phase Entry Promotes Transcription Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 Cyclin E-CDK2->S Phase Entry

Simplified CDK signaling in the G1/S transition.
KRas Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) SOS SOS Receptor Tyrosine Kinase (RTK)->SOS KRas-GDP (Inactive) KRas-GDP (Inactive) SOS->KRas-GDP (Inactive) Activates KRas-GTP (Active) KRas-GTP (Active) KRas-GDP (Inactive)->KRas-GTP (Active) RAF RAF KRas-GTP (Active)->RAF PI3K PI3K KRas-GTP (Active)->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Survival Cell Proliferation, Survival ERK->Cell Proliferation, Survival AKT AKT PI3K->AKT AKT->Cell Proliferation, Survival

Key downstream pathways of KRas signaling.

Conclusion

The in silico screening of this compound derivatives is a powerful approach to identify and optimize novel drug candidates. By leveraging computational tools for virtual screening, molecular docking, and ADMET prediction, researchers can efficiently navigate the vast chemical space and prioritize compounds with high therapeutic potential. The integration of these computational methods with experimental validation is key to accelerating the drug discovery pipeline for this promising class of molecules. This guide has provided a foundational understanding of the methodologies and key considerations for embarking on such a research endeavor.

References

The Elusive Structure-Activity Relationship of 5,6,7,8-Tetrahydroisoquinolin-4-amine: A Guided Exploration of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

However, the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established privileged scaffold in medicinal chemistry, with numerous derivatives synthesized and evaluated for a wide range of biological activities.[1][2][3][4] This guide, therefore, pivots to provide a comprehensive overview of the broader SAR of substituted tetrahydroisoquinolines, drawing upon available quantitative data and experimental methodologies from studies on analogs with substitutions at other positions. This information can serve as a valuable starting point for researchers interested in exploring the potential of the 4-amino-THIQ scaffold.

Introduction to the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a key structural motif found in a multitude of natural products and synthetic compounds exhibiting significant biological effects.[1][5] Its rigid, yet three-dimensional, structure provides a versatile platform for the spatial presentation of various functional groups, enabling interaction with a diverse array of biological targets. THIQ derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents, among others.[4][5] The biological activity is profoundly influenced by the nature and position of substituents on both the aromatic and the saturated rings of the THIQ core.

Structure-Activity Relationship Studies of Tetrahydroisoquinoline Derivatives

While specific data for 4-amino substituted analogs is lacking, extensive SAR studies have been conducted on THIQs with substitutions at other positions. These studies provide valuable insights into the pharmacophoric requirements for various biological activities.

Substitutions at the N-2 Position

The nitrogen atom at the 2-position is a common site for modification. The nature of the substituent at this position can significantly impact potency and selectivity.

Table 1: SAR of N-2 Substituted Tetrahydroisoquinoline Analogs as Anti-HIV-1 Reverse Transcriptase (RT) Inhibitors [3]

CompoundN-2 Substituent% RT Inhibition at 100 µM
1 2-(4-chlorophenyl)acetamido74.82
2 2-(4-methoxyphenyl)acetamido72.58
3 2-phenylacetamido>50
4 2-(4-nitrophenyl)acetamido>50

Note: The core scaffold for these analogs is a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

As indicated in Table 1, N-acyl derivatives of 6,7-dimethoxy-THIQ show potent inhibition of HIV-1 RT.[3] The presence of an acetamide linker with a substituted phenyl ring at the N-2 position appears crucial for activity. Hydrophobic and electronic properties of the phenyl substituent fine-tune the inhibitory potential.[3]

Substitutions at the C-5 and C-8 Positions

Modifications at the C-5 and C-8 positions of the THIQ ring have been explored, particularly in the context of developing antitubercular agents.

Table 2: SAR of 5,8-Disubstituted Tetrahydroisoquinoline Analogs as Inhibitors of Mycobacterium tuberculosis (M. tb) [6]

Compound5-Substituent8-SubstituentM. tb MIC (µM)
5 HN-methylpiperazine1.8
6 MeN-methylpiperazine0.79
7 OMeN-methylpiperazine1.8
8 BnN-methylpiperazine>10

These studies reveal that lipophilicity plays a significant role in the antitubercular activity of 5,8-disubstituted THIQs.[6] While larger substituents at the 5-position, such as a benzyl group, are tolerated, an N-methylpiperazine moiety at the 8-position appears to be favorable for potency.[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and biological evaluation of novel compounds. Below are representative protocols adapted from the literature on THIQ derivatives.

General Synthetic Procedure for N-Substituted Tetrahydroisoquinolines

The synthesis of N-substituted THIQs can be achieved through various methods, with the Bischler-Napieralski reaction followed by reduction being a common strategy.

Experimental Workflow for N-Substituted THIQ Synthesis

G start Substituted Phenylacetic Acid amide Amide Formation start->amide amine Reduction (e.g., LiAlH4) amide->amine n_acyl N-Acylation amine->n_acyl cyclization Bischler-Napieralski Cyclization (e.g., POCl3) n_acyl->cyclization reduction Reduction (e.g., NaBH4) cyclization->reduction final N-Substituted Tetrahydroisoquinoline reduction->final

Caption: General workflow for synthesizing N-substituted THIQs.

Protocol:

  • Amide Formation: A substituted phenylacetic acid is converted to its corresponding amide.

  • Reduction to Amine: The amide is reduced to the corresponding phenethylamine derivative using a reducing agent like lithium aluminum hydride (LiAlH4).

  • N-Acylation: The resulting amine is acylated with an appropriate acyl chloride to form the N-acyl derivative.

  • Bischler-Napieralski Cyclization: The N-acyl derivative undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield a 3,4-dihydroisoquinoline intermediate.

  • Reduction to THIQ: The dihydroisoquinoline is then reduced using a reducing agent like sodium borohydride (NaBH4) to afford the final N-substituted tetrahydroisoquinoline.

In Vitro Biological Assay: HIV-1 Reverse Transcriptase Inhibition

Protocol for HIV-1 RT Inhibition Assay: [3]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a template-primer (e.g., poly(A)-oligo(dT)), the reverse transcriptase enzyme, and radiolabeled dTTP.

  • Compound Incubation: The test compounds (dissolved in a suitable solvent like DMSO) are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 30 minutes).

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid).

  • Quantification: The amount of incorporated radiolabeled dTTP is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of THIQ derivatives are a result of their interaction with various signaling pathways. The specific pathway modulated depends on the substitution pattern of the THIQ core.

Hypothesized Signaling Pathway for Anticancer THIQ Derivatives

G THIQ THIQ Derivative Receptor Cell Surface Receptor (e.g., Tyrosine Kinase) THIQ->Receptor Inhibition Downstream Downstream Signaling (e.g., KRas, NF-κB) Receptor->Downstream Activation Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Stimulation Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: Potential mechanism of action for anticancer THIQs.

Some THIQ derivatives have been shown to exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival, such as the KRas and NF-κB pathways.[4][7] By targeting these pathways, these compounds can induce apoptosis and inhibit angiogenesis in cancer cells.

Conclusion and Future Directions

The 1,2,3,4-tetrahydroisoquinoline scaffold remains a fertile ground for the discovery of novel therapeutic agents. While a specific and detailed SAR for 5,6,7,8-tetrahydroisoquinolin-4-amine is yet to be established, the wealth of data on other substituted THIQs provides a strong foundation for future research.

Future efforts should focus on the synthesis and systematic biological evaluation of 4-amino-THIQ derivatives. By exploring various substituents on the amino group, as well as on the aromatic and saturated rings, a comprehensive SAR can be developed. This will be instrumental in unlocking the therapeutic potential of this specific class of tetrahydroisoquinolines. The experimental protocols and SAR insights presented in this guide offer a roadmap for researchers embarking on this endeavor.

References

Spectroscopic Analysis of 5,6,7,8-Tetrahydroisoquinolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Predicted ¹H NMR Spectroscopic Analysis

The introduction of a primary amine group at the C4 position of the 5,6,7,8-tetrahydroisoquinoline core is expected to induce significant changes in the ¹H NMR spectrum, primarily through its electron-donating effect on the aromatic ring. This will cause a general upfield shift (to lower ppm values) of the aromatic protons, particularly those in ortho and para positions to the amine group. The protons of the aliphatic ring are expected to be less affected.

Key Predicted Features:

  • Aromatic Protons (H1, H3): The protons on the pyridine ring will experience the most significant impact. The electron-donating amine group at C4 will increase the electron density at C1 and C3, causing their attached protons to be shielded and shifted upfield compared to the parent compound.

  • Aliphatic Protons (H5, H6, H7, H8): The chemical shifts of the protons on the saturated ring are not expected to change dramatically from those of the parent 5,6,7,8-tetrahydroisoquinoline.

  • Amine Protons (NH₂): The protons of the primary amine group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature. This signal will disappear upon the addition of D₂O, which is a key method for its identification.

Table 1: Predicted ¹H NMR Chemical Shifts for 5,6,7,8-Tetrahydroisoquinolin-4-amine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H1~8.0s-Singlet due to no adjacent protons.
H3~6.5 - 7.0s-Singlet due to no adjacent protons, shifted upfield by NH₂.
NH₂Variable (broad)s-Broad singlet, exchangeable with D₂O.
H5~2.9t~6.0Triplet from coupling with H6.
H6~1.8m-Multiplet.
H7~1.8m-Multiplet.
H8~2.7t~6.0Triplet from coupling with H7.

Note: Predicted values are based on the known spectrum of 5,6,7,8-tetrahydroisoquinoline and typical substituent effects of an amino group.

Predicted ¹³C NMR Spectroscopic Analysis

The carbon spectrum will also be significantly influenced by the C4-amino substituent. The electron-donating nature of the amino group will cause a notable upfield shift for the ortho (C3, C4a) and para (C1) carbons, while the carbon directly attached to the nitrogen (C4) will be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C1~145Shifted upfield compared to parent compound.
C3~110Significantly shifted upfield by the adjacent NH₂ group.
C4~150Downfield shift due to direct attachment to the electronegative nitrogen atom.
C4a~125Shifted upfield.
C5~29Minimally affected.
C6~23Minimally affected.
C7~23Minimally affected.
C8~29Minimally affected.
C8a~135Minimally affected.

Note: These are estimated chemical shifts. Actual values may vary.

Predicted Mass Spectrometry (MS) Analysis

In mass spectrometry, the molecular weight of this compound (C₉H₁₂N₂) is 148.21 g/mol . According to the nitrogen rule, the odd number of nitrogen atoms (in this case, two, which is an even number of nitrogens) would predict an even nominal molecular mass, which is consistent with 148.

Key Predicted Fragmentation Patterns:

  • Molecular Ion (M⁺): A prominent molecular ion peak at m/z 148 is expected.

  • Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[1] For the saturated ring of the tetrahydroisoquinoline, this could lead to the loss of alkyl fragments.

  • Loss of NH₂: Fragmentation involving the loss of the amino group (•NH₂) would result in a fragment at m/z 132.

  • Retro-Diels-Alder (RDA) Reaction: The tetrahydroisoquinoline core can undergo a characteristic RDA reaction, leading to the cleavage of the saturated ring.

Table 3: Predicted Key Mass Fragments for this compound

m/zProposed FragmentNotes
148[M]⁺Molecular Ion
132[M - NH₂]⁺Loss of the amino group.
120[M - C₂H₄]⁺Result of Retro-Diels-Alder fragmentation.
119[M - C₂H₅]⁺Loss of an ethyl radical from the saturated ring.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard approach for the NMR analysis of a heterocyclic amine like this compound would involve the following steps:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is crucial and should be based on the solubility of the compound.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • To confirm the presence of the NH₂ group, acquire a second ¹H NMR spectrum after adding a drop of D₂O to the NMR tube and shaking. The NH₂ peak should disappear or significantly diminish.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard to obtain singlets for all carbon signals.

    • For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition (using Electrospray Ionization - ESI):

    • Introduce the sample solution into the ESI source of a mass spectrometer via direct infusion or through an LC system.

    • Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z 149.

    • To obtain fragmentation data, perform a tandem MS (MS/MS) experiment. Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Visualizations

Logical Workflow for Spectroscopic Analysis

G Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Purified Compound H1_NMR 1H NMR Sample->H1_NMR Dissolve in deuterated solvent ESI_MS ESI-MS Sample->ESI_MS Dissolve in volatile solvent C13_NMR 13C NMR H1_NMR->C13_NMR Structure_Elucidation Structure Elucidation H1_NMR->Structure_Elucidation TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR C13_NMR->Structure_Elucidation TwoD_NMR->Structure_Elucidation MS_MS Tandem MS (MS/MS) ESI_MS->MS_MS Isolate [M+H]+ MS_MS->Structure_Elucidation

Caption: Logical workflow for the spectroscopic analysis of this compound.

Hypothetical Signaling Pathway Involvement

Compounds with a tetrahydroisoquinoline scaffold are known to interact with various biological targets. For instance, they can act as inhibitors of enzymes like dihydrofolate reductase (DHFR).[2] The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound inhibits a key enzyme.

G Hypothetical Signaling Pathway Inhibition Substrate Substrate Enzyme Target Enzyme (e.g., Kinase) Substrate->Enzyme Product Product Cellular_Response Cellular Response (e.g., Proliferation) Product->Cellular_Response Enzyme->Product Compound This compound Derivative Compound->Enzyme Inhibition

Caption: Hypothetical inhibition of a signaling pathway by a derivative of the title compound.

References

Discovery of 5,6,7,8-Tetrahydroisoquinolin-4-amine as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery of 5,6,7,8-Tetrahydroisoquinoline Derivatives as Kinase Inhibitors

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif in a multitude of natural alkaloids and synthetic compounds, earning it the status of a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional framework allows for the precise spatial orientation of functional groups, making it an ideal core for designing ligands that can interact with a wide array of biological targets. THIQ derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-HIV, and neuroprotective effects.[1][2][3] This guide focuses on the discovery and development of substituted 5,6,7,8-tetrahydroisoquinolines as potent kinase inhibitors, with a particular emphasis on their role in cancer therapy through the inhibition of key enzymes like Cyclin-Dependent Kinase 2 (CDK2).

Recent research has highlighted the potential of novel THIQ derivatives as dual inhibitors of critical cellular targets. For instance, certain synthesized compounds have shown strong inhibitory activity against both CDK2, a key regulator of the cell cycle, and Dihydrofolate Reductase (DHFR), an enzyme crucial for nucleotide synthesis.[4] This dual-action mechanism presents a promising strategy for developing effective anticancer agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these emerging kinase inhibitors for researchers, scientists, and drug development professionals.

Synthetic Strategies

The synthesis of the tetrahydroisoquinoline core and its derivatives is well-established, with the Pictet-Spengler reaction being a cornerstone method.[5] This reaction typically involves the condensation of a phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[5] For the synthesis of more complex, highly substituted THIQ derivatives, multi-component reaction strategies are often employed, allowing for the efficient construction of molecular diversity from simple starting materials.[5]

General Synthesis of a Substituted Tetrahydroisoquinoline

A representative synthetic pathway for a biologically active tetrahydroisoquinoline derivative involves a multi-step process starting from accessible reagents. For example, the synthesis of 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylaminophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (Compound 1 ) was achieved by refluxing a mixture of a substituted cyclohexanone, 2-cyanothioacetamide, and a piperidine catalyst in ethanol.[4] Subsequent modifications, such as alkylation of the thione group, can introduce further diversity for structure-activity relationship (SAR) studies.[4]

G start Substituted Cyclohexanone + 2-Cyanothioacetamide reagents Piperidine Catalyst Ethanol, Reflux start->reagents product1 Compound 1 (THIQ-3(2H)-thione) reagents->product1 Cyclocondensation modification Alkylation Reagent (e.g., Methyl Iodide) product1->modification product2 S-Alkylated THIQ Derivatives (e.g., Compound 3) modification->product2 S-Alkylation

Caption: Synthetic workflow for a substituted THIQ derivative.

Biological Activity and Kinase Inhibition

A series of novel 5,6,7,8-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their anticancer properties.[4] These compounds demonstrated moderate to strong activity against human lung (A549) and breast (MCF7) cancer cell lines.[4] The mechanism of this activity was further investigated through targeted enzyme inhibition assays.

Quantitative Biological Data

The cytotoxic and enzyme inhibitory activities of key compounds are summarized below. The data highlights potent activity at nanomolar to low-micromolar concentrations. Notably, Compound 7e emerged as a powerful CDK2 inhibitor, while Compound 8d showed significant DHFR inhibition.[4]

Compound IDTarget Cell Line / EnzymeIC50 (µM)Reference
7e A549 (Lung Cancer)0.155[4][6]
8d MCF7 (Breast Cancer)0.170[4][6]
7e CDK2 Kinase 0.149 [4]
RoscovitineCDK2 Kinase (Control)0.380[4]
8d DHFR Enzyme 0.199 [4]
MethotrexateDHFR Enzyme (Control)0.131[4]

Other studies on different THIQ derivatives have shown inhibitory activity against Mycobacterium tuberculosis ATP synthase, indicating the scaffold's versatility in targeting ATP-binding sites, a common feature of kinases.[7][8][9]

Mechanism of Action and Signaling Pathways

The anticancer effects of these THIQ derivatives are linked to their ability to interfere with fundamental cellular processes, primarily cell cycle progression and nucleotide synthesis, through kinase inhibition.

CDK2 Inhibition and Cell Cycle Arrest

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the G1/S phase transition of the cell cycle. By inhibiting CDK2, compounds like 7e can halt cell cycle progression, preventing cancer cell proliferation.[4] Flow cytometry analysis revealed that Compound 7e caused cell cycle arrest at the G2/M phase in A549 cells, which was accompanied by a significant increase in apoptosis (a 79-fold increase).[4]

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2 CDK2 / Cyclin E CDK2->S Promotes Arrest Cell Cycle Arrest & Apoptosis CDK2->Arrest Inhibitor Compound 7e (THIQ Derivative) Inhibitor->CDK2 Inhibits

Caption: Inhibition of the CDK2-mediated cell cycle pathway.

Experimental Protocols

The discovery and validation of these kinase inhibitors rely on a series of standardized in vitro assays.

In Vitro Anticancer Activity Assay

The cytotoxic effects of the synthesized THIQ derivatives are typically evaluated against various cancer cell lines using a colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., A549 or MCF7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Kinase Inhibition Assay (CDK2)

The direct inhibitory effect on the target kinase is measured using an in vitro kinase assay.

  • Reaction Mixture: A reaction buffer is prepared containing recombinant human CDK2/Cyclin E, a specific substrate (e.g., Histone H1), and ATP.

  • Inhibitor Addition: The THIQ test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation & Incubation: The kinase reaction is initiated by adding ATP and incubated at 30°C for a set time (e.g., 30 minutes).

  • Detection: The amount of substrate phosphorylation is quantified. This can be done using methods like ADP-Glo™ Kinase Assay, which measures ADP formation, or by using radiolabeled ATP ([γ-³²P]ATP) and measuring radioactivity incorporated into the substrate.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Apoptosis Assay (Annexin V-FITC)

To confirm that cell death occurs via apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay is performed and analyzed by flow cytometry.

  • Cell Treatment: Cells are treated with the compound (e.g., Compound 7e at its IC50 concentration) for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and PI (which stains the nucleus of late apoptotic/necrotic cells).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

G Synthesis Compound Synthesis & Purification Cytotoxicity In Vitro Cytotoxicity (MTT Assay on Cancer Cell Lines) Synthesis->Cytotoxicity 1. Screen SAR Structure-Activity Relationship (SAR) Analysis Synthesis->SAR 4. Analyze Data KinaseAssay Target-Based Assay (CDK2/DHFR Inhibition) Cytotoxicity->KinaseAssay 2. Validate Target Cytotoxicity->SAR 4. Analyze Data Apoptosis Mechanism of Action (Cell Cycle Analysis, Apoptosis Assay) KinaseAssay->Apoptosis 3. Elucidate MOA KinaseAssay->SAR 4. Analyze Data Lead Lead Compound Identification Apoptosis->Lead 5. Select SAR->Lead 5. Select G cluster_0 THIQ Core cluster_1 Key Modification Points & Effects Core 5,6,7,8-THIQ Scaffold R1 Substituents at C5 (e.g., Benzyl) R2 Substituents at C8 (e.g., N-methylpiperazine) Linker Linker Group (-CH₂- or -CONH- preferred) Potency Improved Biological Potency R1->Potency Correlates with R2->Potency Correlates with Linker->Potency Correlates with Lipophilicity Increased Lipophilicity Lipophilicity->Potency Correlates with

References

Unveiling the Pharmacophore of 5,6,7,8-Tetrahydroisoquinolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amine group at the 4-position endows this scaffold with a unique set of physicochemical properties, making it a compelling starting point for the design of novel therapeutics. This technical guide provides an in-depth exploration of the pharmacophore of 5,6,7,8-tetrahydroisoquinolin-4-amine, summarizing key structure-activity relationships, experimental protocols, and associated signaling pathways to facilitate further drug discovery and development efforts.

The Core Pharmacophore: Essential Features for Biological Activity

The pharmacophore of this compound can be characterized by a combination of essential steric and electronic features that govern its interaction with biological targets. While the specific requirements can vary depending on the target protein, a general model can be proposed based on available structure-activity relationship (SAR) data for this class of compounds and their analogs.

Key Pharmacophoric Features:

  • Primary Amine (Hydrogen Bond Donor/Acceptor): The amine group at the C4 position is a critical feature, capable of acting as both a hydrogen bond donor and acceptor. This versatility allows for multiple interaction modes with receptor active sites. SAR studies on related compounds indicate that substitution on this amine can significantly modulate activity and selectivity.

  • Tetrahydroisoquinoline Ring System: This bicyclic system provides a rigid, three-dimensional scaffold that correctly orients the key interacting groups. It is composed of:

    • Aromatic Ring: The benzene portion of the isoquinoline offers opportunities for π-π stacking and hydrophobic interactions with aromatic amino acid residues in the target protein.

    • Saturated Ring: The reduced pyridine ring introduces a degree of conformational flexibility and provides additional hydrophobic surfaces for interaction.

  • Basic Nitrogen Atom: The nitrogen atom within the tetrahydroisoquinoline ring is typically basic and can be protonated at physiological pH. This positive charge can be crucial for forming ionic interactions with acidic residues in the binding pocket.

Structure-Activity Relationship (SAR) and Quantitative Data

Systematic modification of the this compound core has provided valuable insights into the structural requirements for various biological activities. The following tables summarize key SAR findings and quantitative data from the literature for analogous compounds. It is important to note that the biological activities are diverse, reflecting the scaffold's ability to interact with multiple targets.

Table 1: SAR Summary for Tetrahydroisoquinoline Analogs

Modification PositionStructural ChangeEffect on ActivityReference
4-Amino GroupN-AlkylationVariable; can increase or decrease potency depending on the target.Inferred from general medicinal chemistry principles.
4-Amino GroupN-AcylationGenerally leads to a significant change in electronic properties and steric bulk, often resulting in altered or diminished activity.Inferred from general medicinal chemistry principles.
Ring SubstituentsIntroduction of substituents on the aromatic ringCan modulate lipophilicity, electronic properties, and steric interactions, leading to changes in potency and selectivity.[1][2]
Ring SubstituentsIntroduction of substituents on the saturated ringCan influence the conformation of the ring system and introduce new interaction points.[1][2]

Table 2: Quantitative Biological Data for Tetrahydroisoquinoline Derivatives

Compound IDTargetActivity (IC50/Ki)Reference
Various Mycobacterium tuberculosisMIC values vary based on substitution.[1]
GM-3-18 KRas Inhibition (Colo320 cells)0.9 µM[3]
GM-3-121 Anti-angiogenesis1.72 µM[3]
Compound 7e CDK2 Inhibition0.149 µM[4]
Compound 8d DHFR Inhibition0.199 µM[4]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds based on the this compound scaffold. The following sections provide representative experimental protocols.

General Synthesis of Substituted Tetrahydroisoquinolines

The synthesis of substituted tetrahydroisoquinolines can be achieved through various established methods, with the Pictet-Spengler and Bischler-Napieralski reactions being the most common. A generalized workflow for the synthesis of a substituted tetrahydroisoquinoline is presented below.[5][6]

G start β-Phenylethylamine Derivative ps_reaction Pictet-Spengler Reaction start->ps_reaction aldehyde Aldehyde/Ketone aldehyde->ps_reaction dihydroisoquinoline Dihydroisoquinoline Intermediate ps_reaction->dihydroisoquinoline reduction Reduction (e.g., NaBH4) dihydroisoquinoline->reduction thiq Tetrahydroisoquinoline Product reduction->thiq

Caption: Generalized workflow for tetrahydroisoquinoline synthesis.

Detailed Protocol for Pictet-Spengler Reaction:

  • Reaction Setup: To a solution of the corresponding β-phenylethylamine derivative (1 equivalent) in a suitable solvent (e.g., toluene, acetonitrile), add the aldehyde or ketone (1-1.2 equivalents).

  • Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired dihydroisoquinoline intermediate.

  • Reduction: Dissolve the intermediate in a suitable solvent (e.g., methanol, ethanol) and add a reducing agent (e.g., sodium borohydride) portion-wise at 0°C.

  • Final Purification: After the reaction is complete, quench with water, extract with an organic solvent, and purify by column chromatography to yield the final tetrahydroisoquinoline product.

In Vitro Biological Assay: Kinase Inhibition Assay

The following is a representative protocol for evaluating the inhibitory activity of synthesized compounds against a specific kinase, a common target for this class of molecules.

G compound Test Compound (Varying Concentrations) incubation Incubation compound->incubation kinase Kinase Enzyme kinase->incubation substrate Substrate & ATP substrate->incubation detection Detection Reagent (e.g., ADP-Glo) incubation->detection luminescence Measure Luminescence detection->luminescence ic50 Calculate IC50 luminescence->ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Plate Preparation: Add the kinase enzyme, substrate, and ATP to the wells of a microplate.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include appropriate controls (e.g., no enzyme, no compound).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of product formed (e.g., ADP).

  • Signal Measurement: Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis: Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways

Tetrahydroisoquinoline derivatives have been shown to modulate various signaling pathways, often through their interaction with specific receptors or enzymes.[7][8] The diagram below illustrates a generalized signaling cascade that can be affected by these compounds, leading to downstream cellular responses such as apoptosis.

G thiq Tetrahydroisoquinoline Derivative receptor Cell Surface Receptor (e.g., GPCR) thiq->receptor mapk_pathway MAPK Signaling (ERK1/2, p38) receptor->mapk_pathway mitochondria Mitochondrial Stress mapk_pathway->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

The Untapped Potential of 5,6,7,8-Tetrahydroisoquinolin-4-amine: A Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SHANGHAI, China – December 26, 2025 – The 5,6,7,8-tetrahydroisoquinoline nucleus is a well-established pharmacophore present in a multitude of biologically active compounds. However, the specific isomer, 5,6,7,8-tetrahydroisoquinolin-4-amine, represents a largely underexplored scaffold with significant potential for the design of novel therapeutics. This technical guide provides a comprehensive overview of this scaffold, summarizing its synthetic routes, known biological activities of related structures, and potential applications in drug discovery for researchers, scientists, and drug development professionals.

The core structure of this compound offers a unique three-dimensional arrangement of aromatic and saturated rings, coupled with a reactive primary amine. This amine at the 4-position serves as a versatile handle for chemical modification, allowing for the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. While direct and extensive research on the 4-amino substituted scaffold is limited in publicly available literature, a comparative analysis of structurally similar tetrahydroisoquinoline (THIQ) and tetrahydroquinoline derivatives provides a strong rationale for its investigation.

Synthetic Strategies

The synthesis of the 5,6,7,8-tetrahydroisoquinoline core can be achieved through various established methodologies. A common approach involves the Bischler–Napieralski reaction, where a β-phenylethylamine is cyclized to a 3,4-dihydroisoquinoline, followed by reduction to the tetrahydroisoquinoline. Subsequent functionalization to introduce the 4-amino group would be required.

A plausible synthetic workflow for this compound and its derivatives is outlined below. This generalized scheme is based on common organic chemistry principles for the synthesis of related heterocyclic amines.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization Start Starting Materials (e.g., Cyclohexanone derivative) Intermediate1 Functionalized Cyclohexene Start->Intermediate1 Multistep Synthesis Intermediate2 Isoquinolinone Intermediate Intermediate1->Intermediate2 CoreScaffold 5,6,7,8-Tetrahydroisoquinolin-4-one Intermediate2->CoreScaffold Amination Reductive Amination or other amination methods CoreScaffold->Amination FinalProduct This compound Amination->FinalProduct Derivatization Amide Coupling, Alkylation, Urea Formation, etc. FinalProduct->Derivatization Library Library of 4-amino-derivatized compounds Derivatization->Library

Caption: Generalized synthetic workflow for this compound and its derivatives.

Biological Activities of Related Tetrahydroisoquinoline Scaffolds

While specific biological data for derivatives of this compound is sparse, the broader class of tetrahydroisoquinolines exhibits a wide range of pharmacological activities.[1] These activities provide a strong foundation for the potential applications of the 4-amino scaffold.

Derivatives of the parent 1,2,3,4-tetrahydroisoquinoline have shown promise as:

  • Antitubercular Agents: A series of 5,8-disubstituted tetrahydroisoquinolines were identified as effective inhibitors of Mycobacterium tuberculosis in culture.[2] These compounds were found to be modest inhibitors of ATP synthase.[2]

  • Anticancer Agents: Novel 5,6,7,8-tetrahydroisoquinolines have been synthesized and evaluated for their anticancer activity against lung and breast cancer cell lines, with some compounds showing potent cytotoxic effects.[3]

  • Phosphodiesterase 4 (PDE4) Inhibitors: The tetrahydroisoquinoline scaffold has been utilized in the structure-based design of novel and selective PDE4 inhibitors for the treatment of inflammatory diseases like psoriasis.

  • Neuroprotective and Receptor Modulating Agents: The tetrahydroisoquinoline framework is a key pharmacophore in compounds that interact with G-protein coupled receptors, including dopamine and serotonin receptors.[1]

The table below summarizes the biological activities of various substituted tetrahydroisoquinoline derivatives, offering insights into the potential therapeutic targets for compounds derived from the this compound scaffold.

Scaffold ClassSubstitution PatternBiological ActivityTarget/MechanismReference
Tetrahydroisoquinoline5,8-disubstitutedAntitubercularModest inhibition of M. tb ATP synthase[2]
TetrahydroisoquinolineN-substitutedAntidepressant, Antihypertensive5-HT1B receptor antagonism[2]
5,6,7,8-TetrahydroisoquinolineVariousAnticancerCytotoxic against A459 and MCF7 cell lines[3]
1,2,3,4-TetrahydroisoquinolineVariousPDE4 InhibitionInhibition of cAMP hydrolysis[4]
TetrahydroisoquinolineGeneralNeuroprotectionModulation of dopamine/serotonin receptors[1]

Structure-Activity Relationships (SAR)

For related tetrahydroisoquinoline inhibitors of M. tb, a general trend of improved potency with increased lipophilicity was observed.[2] The nature of the linker in side chains attached to the core was also found to be critical for activity, with -CH2- and -CONH- linkers being more effective than -CO- or -COCH2- linkers.[2] For the this compound scaffold, the 4-amino group provides a key point for diversification to explore SAR.

The following diagram illustrates a logical workflow for a drug discovery program centered on the this compound scaffold.

G Scaffold This compound Library Combinatorial Library (Derivatization at 4-amino position) Scaffold->Library Screening High-Throughput Screening (Target-based or Phenotypic) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR studies) Hit->Lead Potency, Selectivity, ADME Candidate Preclinical Candidate Lead->Candidate

References

Methodological & Application

Application of the Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pictet-Spengler reaction is a fundamental and versatile acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline.[1][2][3][4] This reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, has become an indispensable tool in synthetic organic chemistry, particularly for the construction of alkaloid skeletons and other pharmacologically active compounds.[2][5][6] The tetrahydroisoquinoline motif is a privileged scaffold found in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities.[5]

This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of tetrahydroisoquinolines using the Pictet-Spengler reaction, intended to serve as a comprehensive resource for researchers in organic synthesis and drug discovery.

Reaction Mechanism and Principles

The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base (or imine) from the condensation of the β-arylethylamine and the carbonyl compound.[6][7] Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[5][7] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aryl ring of the β-arylethylamine attacks the iminium ion, leading to the formation of the tetrahydroisoquinoline ring system.[4][8] The final step involves the restoration of aromaticity through deprotonation.[4]

The reactivity of the β-arylethylamine is crucial for the success of the reaction. Electron-donating groups on the aromatic ring enhance its nucleophilicity, facilitating the cyclization under milder conditions.[2][8] Conversely, less nucleophilic aromatic systems may require stronger acids and higher temperatures to achieve good yields.[2]

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Protocols

The following protocols provide detailed methodologies for various applications of the Pictet-Spengler reaction.

Protocol 1: Classical Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

This protocol describes a standard procedure for the synthesis of a 1-substituted tetrahydroisoquinoline from a phenylethylamine and an aromatic aldehyde.

Materials:

  • 2-Phenylethylamine

  • Benzaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-phenylethylamine (1.0 eq) and benzaldehyde (1.05 eq) in dichloromethane.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the initial solvent).

  • Combine the organic layers and wash with brine (1 x volume).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Microwave-Assisted Synthesis of 1-Substituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

Microwave irradiation can significantly accelerate the Pictet-Spengler reaction, often leading to higher yields and shorter reaction times.[2][9]

Materials:

  • 2-(3,4-Dimethoxyphenyl)ethylamine

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Toluene

  • Tetrahydrofuran (THF)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq), the substituted benzaldehyde (1.1 eq), and a mixture of toluene and THF.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-140°C) for a specified time (e.g., 20-60 minutes).[9][10]

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain the desired product.[11]

Protocol 3: N-Acyliminium Ion Pictet-Spengler Reaction (Solid-Phase)

The N-acyliminium ion variant is a powerful modification where an N-acyl group enhances the electrophilicity of the iminium ion, allowing the reaction to proceed under milder conditions with a broader range of substrates.[2][12]

Materials:

  • Solid-supported β-arylethylamine (e.g., on PEGA resin)

  • Masked aldehyde building block (e.g., N-Boc-1,3-oxazinane)

  • 10% aqueous trifluoroacetic acid (TFA)

  • Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Swell the solid-supported substrate in 10% aqueous TFA.[13]

  • Allow the reaction to proceed for approximately 2 hours. This single step typically achieves deprotection of the masked aldehyde, formation of the N-acyliminium ion, and the subsequent Pictet-Spengler cyclization.[13]

  • Wash the resin sequentially with water, DMF, and dichloromethane.[13]

  • Lyophilize the resin briefly before cleaving the product from the solid support according to the specific linker chemistry.

Quantitative Data

The following tables summarize representative yields for the Pictet-Spengler reaction under various conditions, demonstrating the scope of the reaction.

Table 1: Classical Pictet-Spengler Reaction of 2-(3,4-Dimethoxyphenyl)ethylamine with Various Aldehydes

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeTFACH₂Cl₂rt685
4-ChlorobenzaldehydeTFACH₂Cl₂rt592
4-MethoxybenzaldehydeTFACH₂Cl₂rt888
4-NitrobenzaldehydeTFACH₂Cl₂rt495
PropanalTFACH₂Cl₂rt1275

Table 2: Microwave-Assisted Pictet-Spengler Reaction

β-ArylethylamineAldehydeSolventTemperature (°C)Time (min)Yield (%)
2-(3,4-Dimethoxyphenyl)ethylamineBenzaldehydeToluene/THF1203091
Tryptamine4-FluorobenzaldehydeToluene1402088
Dopamine HCl3,4-DimethoxybenzaldehydeMethanol1004582

Table 3: Diastereoselective Pictet-Spengler Reaction of Tryptophan Methyl Ester

AldehydeCatalystSolventDiastereomeric Ratio (cis:trans)Yield (%)
PiperonalBenzoic AcidAcetic Acid92:885
Piperonal-Nitromethane99:190
AcetaldehydeTFACH₂Cl₂85:1578

Visualizations

The following diagrams illustrate a typical experimental workflow for the Pictet-Spengler reaction.

Experimental_Workflow General Experimental Workflow A 1. Reactant Dissolution (β-Arylethylamine + Aldehyde in Solvent) B 2. Acid Catalyst Addition (e.g., TFA at 0 °C) A->B C 3. Reaction (Stirring at Room Temperature) B->C D 4. Work-up (Quenching, Extraction, Washing, Drying) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: A typical experimental workflow for the Pictet-Spengler reaction.

Conclusion

The Pictet-Spengler reaction remains a highly relevant and powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. Its broad substrate scope, amenability to various reaction conditions (including classical heating and microwave irradiation), and the development of diastereoselective and enantioselective variants make it a cornerstone in modern organic and medicinal chemistry. The protocols and data presented herein provide a practical guide for researchers to effectively apply this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for High-Throughput Screening of 5,6,7,8-Tetrahydroisoquinolin-4-amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structural motif found in a variety of biologically active molecules. Derivatives of this core structure have shown promise in diverse therapeutic areas, exhibiting activities such as antitumor, anti-inflammatory, and antitubercular effects.[1][2][3][4][5] The 4-amino substitution on this scaffold provides a key vector for chemical library diversification, making it an attractive starting point for hit-finding campaigns in drug discovery. High-throughput screening (HTS) is a critical tool in early-stage drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for new therapeutics.[6][7] This document provides detailed protocols and application notes for conducting a high-throughput screening campaign of a 5,6,7,8-tetrahydroisoquinolin-4-amine library against a putative protein kinase target.

Target Rationale: Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[8] Several studies have highlighted the potential of tetrahydroisoquinoline derivatives as kinase inhibitors.[9] For the purpose of these application notes, we will focus on a hypothetical screening campaign to identify inhibitors of a generic protein kinase. The protocols provided can be adapted to specific kinase targets of interest.

Data Presentation

A primary goal of an HTS campaign is to identify "hits" from a large compound library. The data from a primary screen is typically a single-point measurement of activity at a fixed compound concentration. Hits are then confirmed and further characterized in dose-response experiments to determine their potency.

Table 1: Summary of Primary High-Throughput Screen

ParameterValue
Library ScreenedThis compound Library
Number of Compounds10,000
Screening Concentration10 µM
Assay Format384-well plate
Primary Hit Rate1.5%
Number of Primary Hits150
Confirmed Hit Rate0.8%
Number of Confirmed Hits80

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC50 (µM)Maximum Inhibition (%)
THIQ-0010.598
THIQ-0021.295
THIQ-0032.592
THIQ-0045.888
THIQ-0058.185
.........
THIQ-080>1055

Signaling Pathway

The following diagram illustrates a generic protein kinase signaling pathway that can be targeted by small molecule inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Upstream Kinase Receptor->Kinase_A Kinase_B Target Kinase Kinase_A->Kinase_B Phosphorylation Substrate Substrate Kinase_B->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Transcription_Factor Transcription Factor Phosphorylated_Substrate->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor Activation Inhibitor THIQ-4-amine Inhibitor Inhibitor->Kinase_B Inhibition

Caption: Generic kinase signaling pathway.

Experimental Workflow

The high-throughput screening process follows a structured workflow from assay development to hit validation.

G Assay_Development Assay Development & Miniaturization Pilot_Screen Pilot Screen (Small Compound Set) Assay_Development->Pilot_Screen Primary_HTS Primary HTS (Full Library @ 10 µM) Pilot_Screen->Primary_HTS Data_Analysis Data Analysis (Hit Identification) Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Re-test from Library Plates) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response SAR_Expansion Structure-Activity Relationship (SAR) Expansion Dose_Response->SAR_Expansion

References

In Vitro Anticancer Assay Protocol for 5,6,7,8-Tetrahydroisoquinolin-4-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Derivatives of this core structure have demonstrated significant potential as anticancer agents by modulating various cellular processes. These compounds have been shown to induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit key enzymes essential for cancer cell proliferation and survival.[1][2]

The anticancer mechanism of tetrahydroisoquinoline derivatives is multifaceted. Some derivatives have been found to inhibit critical enzymes involved in cell cycle progression and nucleotide synthesis, such as Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR).[1][3][4] Inhibition of these enzymes can halt the proliferation of cancer cells. Furthermore, certain derivatives have been observed to induce apoptosis through the modulation of signaling pathways, including the ERK1/2 and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. This often involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases, which are key executioners of apoptosis.[5][6]

This document provides a comprehensive set of protocols for the in vitro evaluation of the anticancer properties of 5,6,7,8-Tetrahydroisoquinolin-4-amine and its analogous compounds. The following sections detail experimental procedures for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle distribution.

Data Presentation: Anticancer Activity of 5,6,7,8-Tetrahydroisoquinoline Derivatives

While specific anticancer activity data for this compound is not extensively available in public literature, the following tables summarize the cytotoxic effects of several of its derivatives against a panel of human cancer cell lines. This data serves as a benchmark for the potential efficacy of this class of compounds.

Table 1: Cytotoxicity (IC50) of 5,6,7,8-Tetrahydroisoquinoline Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 7eA549 (Lung)0.155[1]
Derivative 8dMCF7 (Breast)0.170[1]
GM-3-18HCT116 (Colon)0.9 - 10.7[7]
GM-3-121MCF-7 (Breast)0.43 (as µg/mL)[7]
GM-3-121MDA-MB-231 (Breast)0.37 (as µg/mL)[7]
Pyrazolo quinoline derivative (15)MCF-7 (Breast)15.16[8]
Pyrazolo quinoline derivative (15)HepG-2 (Liver)18.74[8]
Pyrazolo quinoline derivative (15)A549 (Lung)18.68[8]

Table 2: Enzyme Inhibitory Activity of 5,6,7,8-Tetrahydroisoquinoline Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
Derivative 8dDHFR0.199[1][3]
Methotrexate (Reference)DHFR0.131[1][3]
Derivative 7eCDK20.149[1][3]
Roscovitine (Reference)CDK20.380[1][3]

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of the anticancer properties of a test compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Conclusion A Compound Synthesis/Acquisition B Cell Line Selection & Culture A->B C Cell Viability Assay (MTT/SRB) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Western Blot Analysis D->G H Data Interpretation E->H F->H G->H I Conclusion on Anticancer Potential H->I

Caption: A general experimental workflow for in vitro anticancer evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF7, HCT116)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (or derivative) stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with the test compound.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with the test compound.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay and harvest them.

  • Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C. Add PI staining solution and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content, proportional to PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-CDK2, anti-p-ERK, anti-p-p38, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the appropriate primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Proposed Signaling Pathway

The following diagram illustrates a proposed signaling pathway for the anticancer effects of certain 5,6,7,8-tetrahydroisoquinoline derivatives based on available literature.

G cluster_mapk MAPK Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound 5,6,7,8-Tetrahydroisoquinoline Derivative p38 p38 MAPK Activation compound->p38 erk ERK1/2 Modulation compound->erk cdk2 CDK2 Inhibition compound->cdk2 bcl2_family Modulation of Bcl-2 Family Proteins (↑Bax, ↓Bcl-2) p38->bcl2_family erk->bcl2_family g2m_arrest G2/M Phase Arrest cdk2->g2m_arrest cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A proposed signaling pathway for tetrahydroisoquinoline derivatives.

References

Application Notes and Protocols: Development of Tetrahydroisoquinoline Derivatives as Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. The 5,6,7,8-tetrahydroisoquinoline scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents. While specific data on 5,6,7,8-tetrahydroisoquinolin-4-amine as an antitubercular agent is not extensively available in the reviewed literature, numerous studies have explored the potential of its derivatives. These studies have demonstrated that strategic substitutions on the tetrahydroisoquinoline ring system can lead to potent inhibitors of Mtb growth. This document provides a summary of the development of various tetrahydroisoquinoline derivatives as potential antitubercular agents, including their synthesis, biological activity, and proposed mechanisms of action.

Data Presentation

The following tables summarize the quantitative data for various tetrahydroisoquinoline derivatives and related compounds, highlighting their in vitro antitubercular activity and target enzyme inhibition.

Table 1: Antitubercular Activity of 5,8-Disubstituted Tetrahydroisoquinoline Analogs [1][2]

Compound ID5-Substituent (X)8-Substituent (Y)Linker (L)R GroupMIC (µM) vs. Mtb H37Rv
10 MeN-methylpiperazine-CH2-4-CF3-Ph0.78
11 MeN-methylpiperazine-CH2-4-Cl-Ph0.39
14 HN-methylpiperazine-CH2-4-CF3-Ph1.56
15 HN-methylpiperazine-CH2-4-Cl-Ph0.78
16 OMeN-methylpiperazine-CH2-4-CF3-Ph0.78
17 OMeN-methylpiperazine-CH2-4-Cl-Ph0.39
23 MeN-methylpiperazine-CONH-4-CF3-Ph3.12
24 MeN-methylpiperazine-CONH-4-Cl-Ph1.56

Table 2: Activity of Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4-amine Analogues [5]

Compound IDR GroupLog Reduction of Non-Replicative Mtb at 10 µg/mLIC50 vs. Mtb Alanine Dehydrogenase (µM)
5c 2-ethyl-N-phenethyl2.71.82 ± 0.42
Isoniazid -1.2-
Rifampicin -2.0-

Experimental Protocols

General Synthesis of 5,8-Disubstituted Tetrahydroisoquinolines[1]

A general synthetic route to 5,8-disubstituted tetrahydroisoquinolines involves the preparation of a 5-substituted-8-bromoisoquinoline intermediate, followed by reduction and subsequent elaboration of the side chains.

Step 1: Synthesis of 5-Substituted-8-bromoisoquinolines

  • Commercially available or synthesized 5-substituted isoquinolines are used as starting materials.

  • For novel 5-substituents, functional group transformations can be performed on a suitable isoquinoline precursor. For example, a 5-bromo-isoquinoline can undergo thiomethylation followed by reduction to yield a 5-SMe-substituted isoquinoline.

  • The 5-substituted isoquinoline is then brominated at the 8-position using N-bromosuccinimide (NBS).

Step 2: Reduction to Tetrahydroisoquinoline

  • The 5-substituted-8-bromoisoquinoline is reduced to the corresponding tetrahydroisoquinoline. A common method is reduction with sodium borohydride in a suitable solvent like methanol.

Step 3: Side Chain Elaboration

  • The 8-bromo-5-substituted-tetrahydroisoquinoline can be further functionalized.

  • Suzuki Coupling: For directly linked pyridyl analogues, a selective reaction with a dibromopyridine followed by Suzuki coupling with an appropriate phenylboronic acid can be employed.

  • Buchwald-Hartwig Amination: For N-linked side chains, a Buchwald-Hartwig coupling with an appropriate amine can be performed.

  • Alkylation: For CH2-linked analogues, N-alkylation with a suitable bromomethylpyridine derivative can be carried out.

  • Amide Coupling: For CONH-linked compounds, the tetrahydroisoquinoline can be reacted with a carboxylic acid derivative using standard peptide coupling reagents.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

  • Preparation of Mtb Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80 at 37°C.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions are prepared in a 96-well microplate.

  • Inoculation: The Mtb culture is diluted to a concentration of approximately 1 x 10^5 CFU/mL, and 100 µL is added to each well containing the test compound.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.

  • Reading: The plates are re-incubated for 24 hours, and the color change from blue to pink is observed. The MIC is defined as the lowest concentration of the compound that prevents a color change.

Visualizations

Signaling Pathways and Mechanisms of Action

While the exact mechanism of this compound is unknown, related compounds have been shown to target specific enzymes in M. tuberculosis. The following diagrams illustrate potential targets.

Tetrahydroisoquinoline Tetrahydroisoquinoline Derivatives Inhibition Inhibition Tetrahydroisoquinoline->Inhibition ATP_Synthase ATP Synthase Alanine_Dehydrogenase Alanine Dehydrogenase DHFR Dihydrofolate Reductase (DHFR) Inhibition->ATP_Synthase Inhibition->Alanine_Dehydrogenase Inhibition->DHFR

Caption: Potential enzymatic targets of tetrahydroisoquinoline derivatives in Mtb.

Experimental Workflow

The following diagram outlines the general workflow for the development and evaluation of novel tetrahydroisoquinoline-based antitubercular agents.

Start Start: Design of Tetrahydroisoquinoline Analogs Synthesis Chemical Synthesis of Target Compounds Start->Synthesis Purification Purification and Structural Characterization Synthesis->Purification In_Vitro_Screening In Vitro Antitubercular Activity Screening (MABA) Purification->In_Vitro_Screening Hit_Identification Hit Identification (Low MIC) In_Vitro_Screening->Hit_Identification Hit_Identification->Start Inactive Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) Hit_Identification->Mechanism_Study Active Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Mechanism_Study->Lead_Optimization Lead_Optimization->Synthesis End Preclinical Development Lead_Optimization->End

Caption: Workflow for antitubercular drug discovery with tetrahydroisoquinolines.

Conclusion

Derivatives of the 5,6,7,8-tetrahydroisoquinoline scaffold represent a promising area for the development of novel antitubercular agents. Studies on various substituted analogs have demonstrated potent in vitro activity against M. tuberculosis. The likely mechanism of action for some of these derivatives involves the inhibition of essential mycobacterial enzymes such as ATP synthase and alanine dehydrogenase. Further investigation into the structure-activity relationships and mechanism of action of this class of compounds is warranted to optimize their therapeutic potential. While direct evidence for the antitubercular activity of this compound is currently lacking, the broader exploration of this scaffold holds significant promise for future anti-TB drug discovery efforts.

References

Application Note: HPLC Purification of 5,6,7,8-Tetrahydroisoquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 5,6,7,8-tetrahydroisoquinolin-4-amine and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development. The described protocol provides a general framework that can be adapted for various substituted analogs, ensuring high purity and recovery of the target compounds. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a low pH to ensure good peak shape and resolution for these basic compounds.

Introduction

This compound and its derivatives are key building blocks in the synthesis of a wide range of biologically active molecules. Their purification can be challenging due to their basic nature, which can lead to poor peak shape and low resolution on standard HPLC columns. This application note presents a systematic approach to the purification of these compounds, addressing common chromatographic challenges and providing a detailed protocol for achieving high-purity fractions suitable for downstream applications.

Experimental

Instrumentation and Consumables
  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector. A mass spectrometer is recommended for fraction collection triggering for enhanced specificity.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) is suitable for preparative scale purification. For method development, an analytical C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) can be used.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Phosphoric acid, trifluoroacetic acid (TFA), and potassium dihydrogen phosphate.

  • Sample Preparation: Syringe filters (0.22 µm or 0.45 µm), vials, and appropriate solvents for sample dissolution.

Method Development and Optimization

The development of a successful purification method for this compound derivatives hinges on the careful optimization of the mobile phase, particularly its pH.[1][2][3] As basic compounds, their retention and peak shape are highly sensitive to the pH of the mobile phase.[4] A low pH environment (around pH 2-4) is generally preferred to ensure the analytes are in their protonated, more polar form, which minimizes tailing on silica-based C18 columns.[5]

A generic gradient method is an excellent starting point for analyzing complex samples and can be optimized for specific derivatives.[6] The choice of organic modifier, typically acetonitrile or methanol, can also influence selectivity. Acetonitrile is often preferred for its lower viscosity and UV transparency at low wavelengths.[7]

Protocol: Preparative HPLC Purification

This protocol outlines the steps for the purification of a representative this compound derivative.

Sample Preparation

Proper sample preparation is crucial for obtaining reliable and reproducible HPLC results.[8]

  • Dissolution: Dissolve the crude sample in a solvent that is compatible with the initial mobile phase conditions.[8][9] A mixture of water and acetonitrile or methanol is often a good choice. The final concentration should be around 1-10 mg/mL, depending on the solubility of the compound and the loading capacity of the column.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or interfere with the separation.[10]

  • Transfer: Transfer the filtered sample into an appropriate HPLC vial.

HPLC Conditions

The following conditions can be used as a starting point and should be optimized for each specific derivative.

ParameterAnalytical ScalePreparative Scale
Column C18, 150 x 4.6 mm, 5 µmC18, 250 x 10 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 15 minutes5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min5.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 240 nmUV at 240 nm
Injection Volume 10 µL100 - 500 µL (dependent on sample concentration and column loading)
Post-Purification Analysis
  • Fraction Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer. If a volatile buffer like TFA was used, it can be removed during this step.

  • Structure Confirmation: Confirm the identity and structure of the purified compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes typical purification results for a hypothetical derivative, "Compound X."

CompoundRetention Time (min)Purity before Purification (%)Purity after Purification (%)Recovery (%)
Compound X 8.575>9885

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filtrate Filter Sample (0.22 µm) dissolve->filtrate vial Transfer to HPLC Vial filtrate->vial inject Inject Sample onto Column vial->inject separate Gradient Elution inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate confirm Confirm Structure (MS, NMR) evaporate->confirm

Caption: HPLC Purification Workflow for this compound Derivatives.

Method_Development_Logic start Initial Analytical Run (Generic Gradient) peak_shape Assess Peak Shape and Tailing start->peak_shape resolution Evaluate Resolution of Target Peak peak_shape->resolution Good optimize_ph Adjust Mobile Phase pH (e.g., 0.1% H3PO4 or TFA) peak_shape->optimize_ph Poor optimize_gradient Modify Gradient Slope and Duration resolution->optimize_gradient Insufficient scale_up Scale Up to Preparative Column resolution->scale_up Sufficient optimize_ph->peak_shape optimize_gradient->resolution

Caption: Logical Flow for HPLC Method Development and Optimization.

Conclusion

The RP-HPLC method described in this application note provides a reliable and efficient means for the purification of this compound derivatives. By carefully controlling the mobile phase pH and optimizing the gradient elution, high purity and recovery of the target compounds can be achieved. This method is readily adaptable to a variety of substituted analogs and is suitable for use in both academic and industrial research settings.

References

Crystallization Techniques for 5,6,7,8-Tetrahydroisoquinolin-4-amine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of 5,6,7,8-Tetrahydroisoquinolin-4-amine analogs, a class of compounds with significant interest in medicinal chemistry and drug discovery. The protocols outlined below are designed to serve as a comprehensive guide for researchers aiming to obtain high-quality crystalline material suitable for various analytical techniques, including X-ray crystallography.

Introduction

5,6,7,8-Tetrahydroisoquinoline derivatives are key structural motifs found in numerous biologically active molecules and natural products.[1][2] The 4-amino substituted scaffold, in particular, is a valuable pharmacophore in the development of therapeutic agents, including inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[3] Obtaining high-purity, crystalline forms of these analogs is crucial for unambiguous structure determination, understanding structure-activity relationships (SAR), and ensuring reproducibility in biological assays. This document outlines common crystallization techniques and provides specific protocols that can be adapted for various this compound analogs.

General Principles of Crystallization

The successful crystallization of a compound is dependent on creating a supersaturated solution from which the compound can slowly precipitate in an ordered, crystalline lattice. Key factors influencing crystallization include the choice of solvent, temperature, concentration, and the presence of impurities. Common techniques to induce crystallization include slow solvent evaporation, vapor diffusion, and cooling.

Data Presentation: Solvent Systems and Conditions

The selection of an appropriate solvent or solvent system is paramount for successful crystallization. The ideal solvent should dissolve the compound when heated but have limited solubility at lower temperatures. Below is a summary of solvent systems reported for the crystallization of related tetrahydroisoquinoline and quinoline derivatives, which can serve as a starting point for this compound analogs.

Compound TypeSolvent SystemObservationReference
Tetrahydrothieno[2,3-c]isoquinolinesDioxaneFormation of yellow crystals upon crystallization.[3]
C3/C1-Substituted TetrahydroisoquinolinesHexane/Ethyl AcetateObtained as a yellow solid crystal.[4]
General Tetrahydroisoquinoline DerivativesEthanolOften used for reflux and initial precipitation.[3]
5,6,7,8-TetrahydroquinazolinesMethanolUsed for washing and purification of the precipitate.[5]
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrileFormic AcidYielded the cyclized pyrimidoquinoline derivative.[6]

Experimental Protocols

The following protocols are generalized methods that should be optimized for each specific this compound analog.

Protocol 1: Slow Evaporation

This is a straightforward method suitable for compounds that are soluble in a volatile solvent.

Materials:

  • This compound analog (10-50 mg)

  • Selection of volatile solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate, Methanol)

  • Small, clean vial or test tube

  • Parafilm or a loosely fitting cap

Procedure:

  • Dissolve the compound in a minimal amount of a suitable volatile solvent at room temperature. The solution should be close to saturation.

  • Filter the solution if any insoluble impurities are present.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent. Alternatively, use a loosely fitting cap.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial over several days to weeks for crystal formation.

Protocol 2: Vapor Diffusion (Solvent/Anti-Solvent)

This technique is effective for compounds that are soluble in one solvent but insoluble in another, where the two solvents are miscible.

Materials:

  • This compound analog (10-20 mg)

  • A "good" solvent in which the compound is soluble (e.g., Dichloromethane, THF)

  • An "anti-solvent" in which the compound is insoluble but is miscible with the good solvent (e.g., Hexane, Diethyl Ether)

  • A small inner vial and a larger outer vial with a sealed cap.

Procedure:

  • Dissolve the compound in a minimal amount of the "good" solvent in the small inner vial.

  • Place the small vial inside the larger vial.

  • Add a larger volume of the "anti-solvent" to the outer vial, ensuring the level is below the top of the inner vial.

  • Seal the outer vial tightly.

  • Over time, the anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

  • Store in a stable environment and check periodically for crystal growth.

Protocol 3: Cooling Crystallization

This method is suitable for compounds that exhibit a significant increase in solubility with temperature.

Materials:

  • This compound analog

  • A solvent with a high-temperature coefficient of solubility for the compound (e.g., Ethanol, Isopropanol, Acetonitrile)

  • Heating plate and a dewar or insulated container

Procedure:

  • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at an elevated temperature.

  • Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any undissolved particles.

  • Allow the solution to cool slowly to room temperature.

  • For further crystallization, the solution can be placed in a refrigerator or freezer.

  • The rate of cooling can influence crystal size and quality; slower cooling generally yields better crystals.

Visualization of Experimental Workflow and Biological Context

Experimental Workflow for Crystallization

The following diagram illustrates a general workflow for selecting a suitable crystallization method.

G General Crystallization Workflow cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Execution start Start with Purified Compound solubility Solubility Screening (Various Solvents) start->solubility high_sol High Solubility in Volatile Solvent? solubility->high_sol temp_dep Temperature Dependent Solubility? high_sol->temp_dep No slow_evap Slow Evaporation high_sol->slow_evap Yes solvent_pair Good Solvent/ Anti-Solvent Pair? temp_dep->solvent_pair No cooling Cooling Crystallization temp_dep->cooling Yes vapor_diff Vapor Diffusion solvent_pair->vapor_diff Yes end Obtain Crystals solvent_pair->end No (Further Screening) slow_evap->end cooling->end vapor_diff->end

Caption: General workflow for selecting a crystallization method.

Potential Signaling Pathway Involvement

Given that some tetrahydroisoquinoline analogs act as inhibitors of CDK2, the following diagram illustrates a simplified representation of the cell cycle regulation pathway where CDK2 is a key player.

G Simplified Cell Cycle Regulation by CDK2 cluster_0 G1 Phase Regulation cluster_1 S Phase Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates Rb Rb Protein CDK2->Rb Phosphorylates & Inactivates p27 p27 (Inhibitor) p27->CDK2 Inhibits E2F E2F Rb->E2F Inhibits DNA_rep DNA Replication E2F->DNA_rep Promotes THIQ This compound Analog (Inhibitor) THIQ->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle regulation.

Conclusion

The crystallization of this compound analogs is a critical step in their development as potential therapeutic agents. The protocols and data presented in this document provide a solid foundation for researchers to successfully obtain high-quality crystals. Systematic screening of solvents and crystallization conditions, coupled with patience and careful observation, will ultimately lead to the desired crystalline material.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 5,6,7,8-Tetrahydroisoquinolin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7,8-Tetrahydroisoquinolin-4-amine. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A common and effective strategy involves a two-step process: the synthesis of a 4-substituted precursor, typically 4-chloro-5,6,7,8-tetrahydroisoquinoline, followed by an amination reaction. The Buchwald-Hartwig amination is a widely used method for the second step, employing a palladium catalyst with a suitable ligand to couple the chloro-substituted intermediate with an ammonia equivalent.

Q2: My Buchwald-Hartwig amination reaction is resulting in a very low yield. What are the likely causes?

Low yields in the Buchwald-Hartwig amination of heteroaromatic chlorides like 4-chloro-5,6,7,8-tetrahydroisoquinoline are often traced back to several key factors:

  • Catalyst Inhibition or Decomposition: The nitrogen atom in the tetrahydroisoquinoline ring can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive palladium black.[1]

  • Suboptimal Ligand Choice: The selection of the phosphine ligand is critical. Bulky, electron-rich ligands are often necessary to promote the desired reductive elimination and prevent catalyst deactivation.

  • Inappropriate Base Selection: The strength and nature of the base are crucial. A base that is too weak may not effectively deprotonate the amine, while a base that is too strong could lead to side reactions. Common bases for this reaction include sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃).[1][2][3]

  • Poor Quality of Reagents or Solvents: Palladium-catalyzed cross-coupling reactions are sensitive to air and moisture. Ensure that all reagents and solvents are pure and anhydrous, and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[1]

Q3: I am observing the formation of significant byproducts. What are they likely to be?

Common byproducts in the Buchwald-Hartwig amination of aryl chlorides include:

  • Hydrodehalogenation: The starting material, 4-chloro-5,6,7,8-tetrahydroisoquinoline, can be reduced to 5,6,7,8-tetrahydroisoquinoline. This can occur if the reaction is overheated or if there is incomplete formation of the active catalyst-ligand complex.

  • Products from Ligand Degradation: The phosphine ligands themselves can sometimes undergo side reactions, leading to impurities that can be difficult to separate from the desired product.

Q4: What is the best way to purify the final product, this compound?

Purification of the crude product is typically achieved through flash column chromatography on silica gel. The polarity of the eluent will need to be optimized based on the specific byproducts present. A common workup procedure involves diluting the reaction mixture with an organic solvent like ethyl acetate, filtering through a pad of celite to remove palladium residues, and then washing with water and brine before concentrating and purifying by chromatography.[1]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving low-yield issues in the synthesis of this compound, assuming a Buchwald-Hartwig amination of 4-chloro-5,6,7,8-tetrahydroisoquinoline.

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium precatalyst is from a reliable source and has been stored correctly. Consider using a pre-catalyst for more reliable generation of the active catalytic species.
Catalyst Poisoning The nitrogen on the tetrahydroisoquinoline ring may be inhibiting the palladium catalyst.[1] Try using a more sterically hindered and electron-rich ligand (e.g., XPhos, RuPhos) to shield the palladium center.
Inappropriate Ligand Screen a variety of bulky, electron-rich phosphine ligands. The optimal ligand can be substrate-specific.
Incorrect Base The choice of base is critical. Screen different bases such as NaOt-Bu, K₃PO₄, and Cs₂CO₃. The solubility and strength of the base can significantly impact the reaction rate and yield.[1][2][3]
Reaction Temperature Too Low Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and potential decomposition. Typical temperatures range from 80-110 °C.
Presence of Oxygen or Moisture Ensure all glassware is oven-dried and the reaction is set up under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents and high-purity reagents.[1]
Issue 2: Formation of Significant Byproducts
Potential Cause Recommended Solution
Hydrodehalogenation This side reaction can be favored at higher temperatures. Try lowering the reaction temperature and extending the reaction time. Ensure the palladium-ligand complex is properly formed before adding other reagents.
Multiple Amination Products (if using a primary amine) If not using an ammonia surrogate, the product amine can react further. Use a significant excess of the aminating agent or an appropriate ammonia surrogate like benzophenone imine.
Ligand-Related Impurities Use the minimum effective amount of the phosphine ligand. During purification, these byproducts can sometimes be removed by using a different solvent system for chromatography.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-5,6,7,8-tetrahydroisoquinoline (Hypothetical)

This is a representative, hypothetical protocol as a specific literature procedure was not identified. It is based on general methods for the synthesis of similar heterocyclic chlorides.

To a solution of 5,6,7,8-tetrahydroisoquinolin-4-ol (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an argon atmosphere is slowly added phosphorus oxychloride (1.5 eq). The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The reaction is monitored by TLC. Upon completion, the mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4-chloro-5,6,7,8-tetrahydroisoquinoline.

Protocol 2: Buchwald-Hartwig Amination to Yield this compound (Representative)

This is a representative protocol based on general procedures for the Buchwald-Hartwig amination of heteroaryl chlorides. Optimization of catalyst, ligand, base, and solvent is likely necessary.

In a flame-dried Schlenk tube under an argon atmosphere, add 4-chloro-5,6,7,8-tetrahydroisoquinoline (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%). Add anhydrous toluene (0.1 M). To this mixture, add the ammonia surrogate (e.g., benzophenone imine, 1.2 eq) followed by the base (e.g., sodium tert-butoxide, 1.4 eq). Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

If an ammonia surrogate like benzophenone imine is used, the resulting imine must be hydrolyzed. Dissolve the crude product in tetrahydrofuran and treat with 2M HCl. Stir at room temperature until the deprotection is complete (monitor by TLC). Neutralize the reaction with aqueous sodium bicarbonate and extract the product with ethyl acetate. The combined organic layers are dried and concentrated. The final product is purified by flash column chromatography on silica gel.

Data Presentation

Table 1: Effect of Ligand and Base on Buchwald-Hartwig Amination Yield (Representative Data for Chloro-pyridines)
CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃XPhosNaOt-BuToluene100High
Pd(OAc)₂RuPhosK₃PO₄Dioxane110Moderate-High
Pd₂(dba)₃SPhosCs₂CO₃Toluene100Moderate-High
Pd(OAc)₂BINAPNaOt-BuToluene100Low-Moderate
Pd(OAc)₂dppfK₂CO₃DMF120Low

Mandatory Visualizations

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_ligand_base Ligand and Base Optimization cluster_conditions Reaction Parameters start Low Yield Observed check_catalyst Check Catalyst Activity and Handling start->check_catalyst check_ligand_base Screen Ligands and Bases start->check_ligand_base check_conditions Optimize Reaction Conditions start->check_conditions check_reagents Verify Reagent and Solvent Quality start->check_reagents purification_issues Investigate Purification Losses start->purification_issues catalyst_inactive Inactive Precatalyst? check_catalyst->catalyst_inactive catalyst_poisoning Catalyst Poisoning? check_catalyst->catalyst_poisoning ligand_issue Suboptimal Ligand? check_ligand_base->ligand_issue base_issue Incorrect Base? check_ligand_base->base_issue temp_issue Temperature Too Low? check_conditions->temp_issue atmosphere_issue Air/Moisture Contamination? check_conditions->atmosphere_issue use_precatalyst Use reliable precatalyst catalyst_inactive->use_precatalyst Yes change_ligand Use bulkier, electron-rich ligand catalyst_poisoning->change_ligand Yes screen_ligands Screen XPhos, RuPhos, etc. ligand_issue->screen_ligands Yes screen_bases Screen NaOtBu, Cs2CO3, K3PO4 base_issue->screen_bases Yes increase_temp Increase temperature temp_issue->increase_temp Yes inert_atmosphere Ensure inert atmosphere atmosphere_issue->inert_atmosphere Yes Buchwald_Hartwig_Cycle cluster_side_reaction Potential Side Reaction Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NHR'R'')L_n]X OA_complex->Amine_complex + HNR'R'' Amido_complex Ar-Pd(II)(NR'R'')L_n Amine_complex->Amido_complex - HX, + Base Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Dehalogenation Ar-H Amido_complex->Dehalogenation β-Hydride Elimination

References

Technical Support Center: Optimizing Pictet-Spengler Synthesis of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler synthesis of tetrahydroisoquinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, structured data on reaction conditions, and key experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing the success and yield of the Pictet-Spengler reaction?

A1: The outcome of a Pictet-Spengler reaction is highly dependent on several key factors:

  • Substrate Electronics: The reaction is a form of electrophilic aromatic substitution. Therefore, electron-donating groups on the β-arylethylamine's aromatic ring increase its nucleophilicity and generally lead to higher yields under milder conditions.[1][2] Conversely, electron-withdrawing groups can significantly hinder the reaction, often requiring harsher conditions.[3]

  • Catalyst Choice and Loading: The reaction is typically acid-catalyzed to generate the key electrophilic iminium ion intermediate.[4] Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂).[2] The choice and concentration of the acid are critical; insufficient acidity leads to poor conversion, while excessive acidity can cause substrate decomposition.[1]

  • Reaction Temperature: Temperature plays a crucial role in both reaction rate and selectivity. While some reactions proceed smoothly at room temperature, others require heating to overcome the activation barrier.[5] However, elevated temperatures can also promote side reactions and decomposition.[1]

  • Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates. Protic solvents like ethanol and methanol are traditional choices, but aprotic solvents such as dichloromethane, toluene, and acetonitrile have been shown to provide superior yields in some cases.[1][4]

  • Nature of the Carbonyl Compound: Aldehydes are generally more reactive than ketones. Reactions with ketones are often more challenging due to increased steric hindrance and the lower reactivity of the ketone carbonyl group, sometimes necessitating more forceful conditions.[6]

Q2: My Pictet-Spengler reaction is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?

A2: Low yields are a common issue. Here are the primary causes and potential solutions:

  • Insufficiently Acidic Conditions: The formation of the electrophilic iminium ion is crucial. If the catalyst is too weak or used in too low a concentration, the reaction will not proceed efficiently.

    • Solution: Try a stronger Brønsted acid (e.g., switch from acetic acid to trifluoroacetic acid) or a Lewis acid catalyst. Ensure anhydrous conditions, as water can hydrolyze the iminium ion.[1]

  • Decomposition of Starting Material or Product: The substrates and products, particularly those with sensitive functional groups, can degrade under harsh acidic conditions or at high temperatures.

    • Solution: Monitor the reaction closely by TLC. Consider using milder acidic conditions (e.g., a chiral phosphoric acid for sensitive substrates), lowering the reaction temperature, and shortening the reaction time.[7]

  • Poor Reagent Purity: Impurities in the β-arylethylamine, aldehyde/ketone, or solvent can interfere with the reaction.

    • Solution: Ensure all reagents are pure and the solvent is anhydrous. Aldehydes, in particular, can oxidize upon storage and may need to be purified before use.

  • Steric Hindrance: Bulky substituents on either the amine or the carbonyl compound can impede the reaction.

    • Solution: Higher temperatures and longer reaction times may be necessary. In some cases, a different synthetic route may be required.

Q3: I am observing a mixture of diastereomers (cis/trans). How can I improve the diastereoselectivity?

A3: The formation of diastereomers is governed by kinetic versus thermodynamic control.[2]

  • The cis isomer is often the kinetic product , formed faster at lower temperatures.[2]

  • The trans isomer is typically the more stable thermodynamic product , favored at higher temperatures and longer reaction times, which allow for equilibration.[2]

To favor a specific diastereomer:

  • For the cis product (Kinetic Control): Run the reaction at a lower temperature (e.g., 0 °C to -78 °C) for a shorter duration. Using a strong, non-coordinating acid like TFA can be beneficial. Polar aprotic solvents like acetonitrile may also favor the cis product.[2]

  • For the trans product (Thermodynamic Control): Increase the reaction temperature (e.g., reflux) and/or extend the reaction time to allow the reaction to reach equilibrium. Non-polar solvents like benzene or toluene can be advantageous.[2]

Q4: What are common side products in the Pictet-Spengler reaction other than diastereomers?

A4: Besides diastereomers, other side products can form:

  • Over-oxidation Products: If the starting materials or the tetrahydroisoquinoline product are sensitive to oxidation and the reaction is exposed to air, oxidized byproducts can form. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.

  • N-Acyl or N-Sulfonyl Derivatives: If the nitrogen of the β-arylethylamine is protected, incomplete deprotection or side reactions involving the protecting group can occur.

  • Polymerization: Aldehydes, especially formaldehyde, can polymerize under acidic conditions. Using a formaldehyde equivalent like paraformaldehyde or 1,3,5-trioxane can mitigate this.[8]

Q5: I'm having difficulty purifying my tetrahydroisoquinoline product. What are some tips?

A5: Purification can be challenging, especially when diastereomers are present with similar polarities.

  • Column Chromatography: Use high-performance silica gel and carefully optimize the eluent system. A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is often effective.

  • Crystallization: If the product is a solid, recrystallization can be a powerful technique for purification and for separating diastereomers.

  • Derivatization: If the product and starting materials have very similar polarities, consider derivatizing the product to alter its polarity, making chromatographic separation easier.[5]

  • Acid-Base Extraction: The basic nitrogen atom of the tetrahydroisoquinoline allows for purification via acid-base extraction to remove non-basic impurities.

Data Presentation: Reaction Condition Optimization

The following tables summarize the effect of various catalysts, solvents, and temperatures on the yield and diastereoselectivity of the Pictet-Spengler reaction.

Table 1: Effect of Catalyst on Reaction Outcome

β-ArylethylamineAldehyde/KetoneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
TryptamineBenzaldehydeTFA (20)DCM251285-
TryptamineCyclohexanoneSc(OTf)₃ (10)Acetonitrile602478-
D-Tryptophan methyl ester HCl2,3-Butanedione-Methanol6520Not specifiedNot specified
N-Benzyl TryptamineBenzaldehydePh₃PAuNTf₂ (cat.)DCM25-90-
Dopamine HCl2-PentanoneKPi buffer (0.3 M, pH 9)Methanol/Water702078 (NMR)-

Table 2: Effect of Temperature and Solvent on Diastereoselectivity

β-ArylethylamineAldehydeCatalystSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
L-Tryptophan methyl esterAcetaldehydeTFAAcetonitrile0692>95:5
L-Tryptophan methyl esterAcetaldehydeTFABenzene80 (reflux)248510:90
N-Boc-TryptamineIsovaleraldehydeTFADCM-2048890:10
N-Boc-TryptamineIsovaleraldehydeTFAToluene110 (reflux)187515:85

Experimental Protocols

Protocol 1: Classical Acid-Catalyzed Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of a 1-substituted tetrahydroisoquinoline using a Brønsted acid catalyst.

  • Materials:

    • β-Arylethylamine (1.0 eq)

    • Aldehyde (1.1 eq)

    • Anhydrous dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) (1.5 eq)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the β-arylethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add the aldehyde to the stirred solution at room temperature.[5]

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add TFA to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Separate the organic layer and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Pictet-Spengler Reaction with a Ketone

This protocol provides a general method for the reaction of a β-arylethylamine with a ketone, which may require more forcing conditions.

  • Materials:

    • Dopamine hydrochloride (1.0 eq)

    • 2-Pentanone (50 eq)

    • Potassium phosphate (KPi) buffer (0.3 M, pH 9)

    • Methanol

    • Sodium ascorbate (1.0 eq)

  • Procedure:

    • In a sealed tube, combine dopamine hydrochloride and sodium ascorbate.

    • Add the KPi buffer and methanol, and stir to dissolve.

    • Add 2-pentanone to the reaction mixture.

    • Seal the tube and heat the reaction mixture at 70 °C for 20 hours.

    • Cool the reaction to room temperature.

    • The product can be purified directly by preparative HPLC or after an appropriate workup procedure.

Visualizations

PictetSpengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine β-Arylethylamine SchiffBase Schiff Base Amine->SchiffBase Carbonyl Aldehyde/Ketone Carbonyl->SchiffBase - H₂O IminiumIon Iminium Ion SchiffBase->IminiumIon + H⁺ Spirocycle Spirocyclic Intermediate IminiumIon->Spirocycle Intramolecular Electrophilic Aromatic Substitution THIQ Tetrahydroisoquinoline Spirocycle->THIQ Rearomatization - H⁺

Caption: General mechanism of the Pictet-Spengler reaction.

Troubleshooting_Workflow Start Low Yield in Pictet-Spengler Reaction CheckPurity Check Reagent Purity (Amine, Carbonyl, Solvent) Start->CheckPurity CheckAcidity Evaluate Acidity (Catalyst Choice & Loading) CheckPurity->CheckAcidity Reagents Pure PurifyReagents Purify Reagents CheckPurity->PurifyReagents Impurities Found CheckTemp Assess Reaction Temperature CheckAcidity->CheckTemp Reaction Complete IncreaseAcidity Increase Acidity: - Stronger Acid - Higher Loading - Lewis Acid CheckAcidity->IncreaseAcidity Incomplete Reaction Decomposition Check for Decomposition (TLC analysis) CheckTemp->Decomposition MilderConditions Use Milder Conditions: - Weaker Acid - Lower Temperature - Shorter Time Decomposition->MilderConditions Decomposition Observed Success Improved Yield Decomposition->Success No Decomposition PurifyReagents->CheckAcidity IncreaseAcidity->Success DecreaseTemp Decrease Temperature MilderConditions->Success

Caption: Troubleshooting workflow for low reaction yield.

Kinetic_vs_Thermodynamic cluster_info Control Conditions Reactants Reactants (Iminium Ion) TS_Kinetic Reactants->TS_Kinetic Lower Ea (Faster) TS_Thermo Reactants->TS_Thermo Higher Ea (Slower) Product_Kinetic Kinetic Product (cis) TS_Kinetic->Product_Kinetic Product_Thermo Thermodynamic Product (trans) TS_Thermo->Product_Thermo Kinetic_Control Kinetic Control: - Low Temperature - Short Reaction Time Thermodynamic_Control Thermodynamic Control: - High Temperature - Long Reaction Time

Caption: Energy profile for kinetic vs. thermodynamic control.

References

Technical Support Center: Purification of 5,6,7,8-Tetrahydroisoquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5,6,7,8-Tetrahydroisoquinolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route, and residual solvents. Depending on the synthetic pathway, potential impurities may include the corresponding ketone or oxime precursor, over-reduced or aromatized species, and regioisomers.

Q2: What is the initial step I should take to purify my crude product?

A2: An initial acid-base extraction is often a good starting point to separate the basic amine product from neutral and acidic impurities. This involves dissolving the crude product in an organic solvent and extracting the amine into an acidic aqueous solution. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.

Q3: My product is a salt (e.g., hydrochloride). How does this affect the purification strategy?

A3: If your product is a hydrochloride salt, it will have increased water solubility.[1] You can leverage this by washing the crude salt with an organic solvent in which the impurities are soluble but the salt is not. Alternatively, you can neutralize the salt to the free base for purification by other methods like column chromatography and then reform the salt if desired.

Q4: Which chromatographic method is most suitable for purifying this compound?

A4: Column chromatography on silica gel is a widely used and effective method for purifying amino-substituted heterocyclic compounds.[2][3] A gradient elution with a solvent system such as hexane/ethyl acetate or dichloromethane/methanol is typically employed. The polarity of the solvent system can be adjusted based on the polarity of the impurities.

Troubleshooting Guides

Issue 1: Low Recovery After Acid-Base Extraction
Possible Cause Troubleshooting Step
Incomplete extraction into the aqueous acid.Ensure the aqueous acid solution is of sufficient concentration and volume to fully protonate the amine. Perform multiple extractions (e.g., 3 times).
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.
Product remains in the aqueous phase after basification.Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine hydrochloride. Use a strong base like NaOH. Perform multiple extractions with an organic solvent.
Product is partially soluble in the aqueous base.After basification and extraction, saturate the aqueous layer with NaCl to decrease the solubility of the amine and perform additional extractions.
Issue 2: Poor Separation During Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate solvent system.Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal mobile phase for separation.
Product streaking on the column.Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent to prevent the basic amine from interacting too strongly with the acidic silica gel.
Co-elution of impurities.If impurities are very close in polarity, consider using a different stationary phase (e.g., alumina) or an alternative purification technique like recrystallization.
Overloading the column.Use an appropriate amount of crude product relative to the amount of silica gel (typically a 1:50 to 1:100 ratio of crude product to silica).

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times. Combine the aqueous acidic layers.

  • Washing (Optional): Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 5M NaOH) until the pH is greater than 10.

  • Back Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) 3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Purification Method Typical Purity Achieved Common Solvents Advantages Disadvantages
Acid-Base Extraction>90%Ethyl Acetate, Dichloromethane, 1M HCl, 5M NaOHRemoves neutral and acidic impurities effectively. Scalable.May not remove basic impurities. Emulsion formation can be an issue.
Column Chromatography>98%Hexane/Ethyl Acetate, Dichloromethane/MethanolHigh resolution for separating closely related compounds.Can be time-consuming and requires larger solvent volumes.
Recrystallization>99% (if successful)Ethanol, Methanol, EtherCan yield very high purity product.Finding a suitable solvent system can be challenging. Product loss in the mother liquor.

Visualizations

PurificationWorkflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup ColumnChrom Column Chromatography AcidBase->ColumnChrom Further Purification PureProduct Pure Product (>98%) AcidBase->PureProduct If sufficiently pure Recrystallization Recrystallization ColumnChrom->Recrystallization Final Polishing (Optional) ColumnChrom->PureProduct Recrystallization->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingLogic cluster_start Start cluster_purification Purification Step cluster_analysis Analysis cluster_decision Decision cluster_end End Impure Impure Product Purify Perform Purification (e.g., Chromatography) Impure->Purify Analyze Analyze Purity (TLC/HPLC) Purify->Analyze CheckPurity Is it Pure? Analyze->CheckPurity CheckPurity->Purify No - Re-purify/Change Method Pure Pure Product CheckPurity->Pure Yes

Caption: A logical diagram for iterative purification and analysis.

References

Technical Support Center: Purification of 5,6,7,8-Tetrahydroisoquinolin-4-amine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5,6,7,8-Tetrahydroisoquinolin-4-amine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound isomers?

A1: The primary challenges in purifying this compound isomers stem from their structural similarities. These include:

  • Co-elution in Chromatography: Positional isomers and enantiomers often have very similar polarities and interactions with stationary phases, leading to poor separation and co-elution.

  • Similar Physicochemical Properties: Isomers typically exhibit close boiling points, melting points, and solubilities, making separation by traditional methods like crystallization difficult.

  • Chirality: If the synthesis is not stereospecific, the resulting racemic mixture of enantiomers requires specialized chiral separation techniques for resolution.

  • Compound Instability: Tetrahydroisoquinolines can be susceptible to oxidation or degradation under certain chromatographic conditions (e.g., extreme pH, prolonged exposure to air).

Q2: What are the predicted physicochemical properties of this compound?

A2: While experimental data is limited, the following table summarizes the predicted physicochemical properties of this compound and its parent compound, 5,6,7,8-Tetrahydroisoquinoline. The addition of the 4-amino group is expected to increase polarity, hydrogen bonding capability, and basicity.

Property5,6,7,8-Tetrahydroisoquinoline (Parent Compound)This compound (Predicted)Predicted Effect of 4-Amino Substitution
Molecular FormulaC₉H₁₁NC₉H₁₂N₂Addition of NH₂ group
Molecular Weight133.19 g/mol ~148.21 g/mol Increased molecular weight
Boiling Point106-108 °C (at 13 mmHg)[1]Likely higher than the parent compoundIncreased due to hydrogen bonding
Melting PointNot availableLikely higher than the parent compound due to additional hydrogen bondingIncreased intermolecular forces
Density1.03 g/mL at 25 °C[1]Slightly different due to the amine groupMinor change expected
pKaNot available6.37 ± 0.20 (Predicted)[2]Higher due to the electron-donating effect of the NH₂ group[2]
SolubilityMiscible with most organic solventsIncreased solubility in polar protic solventsEnhanced hydrogen bonding with solvents
Physical FormClear pale yellow liquid[2]Possibly a crystalline solid due to the amine group[2]Increased intermolecular forces

Q3: What are the recommended starting points for chromatographic separation of these isomers?

A3: For the separation of this compound isomers, High-Performance Liquid Chromatography (HPLC) is the recommended technique.

  • For Positional Isomers: Reversed-phase HPLC using a C18 or phenyl-hexyl column is a good starting point. A mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to achieve separation.

  • For Enantiomers (Chiral Separation): Chiral HPLC is essential. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are often effective for separating chiral amines.[2] Normal-phase or polar organic mobile phases (e.g., hexane/isopropanol or acetonitrile/methanol) with a basic additive are commonly employed.

Troubleshooting Guides

Issue 1: Co-elution of Positional Isomers in Reversed-Phase HPLC

Symptoms: A single broad peak or a peak with a shoulder is observed, indicating incomplete separation of isomers.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for co-eluting positional isomers.

Detailed Steps:

  • Optimize Mobile Phase Gradient: A shallower gradient around the elution time of the isomers can improve resolution.

  • Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different interactions with the analyte and stationary phase.

  • Modify Aqueous Phase pH: Adjusting the pH of the aqueous buffer can change the ionization state of the amine, affecting its retention and potentially improving separation. The predicted pKa of ~6.37 suggests that operating in a pH range of 4-8 could be effective.[2]

  • Select a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next step. A phenyl-hexyl or pentafluorophenyl (PFP) column can offer different selectivities compared to a standard C18 column due to π-π and dipole-dipole interactions.

Issue 2: Poor or No Enantiomeric Separation in Chiral HPLC

Symptoms: A single peak is observed for a known racemic mixture, or the resolution between enantiomeric peaks is less than 1.5.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for chiral HPLC separation.

Detailed Steps:

  • Select Appropriate Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are a good starting point for chiral amine separations.[2]

  • Optimize Mobile Phase: The ratio of the organic modifiers (e.g., hexane and isopropanol in normal phase) significantly impacts retention and resolution. A systematic screening of different ratios is recommended.

  • Add/Optimize Basic Additive: Basic additives like diethylamine (DEA) or triethylamine (TEA) are often crucial for obtaining good peak shape and resolution for basic compounds like amines. They work by masking residual silanol groups on the stationary phase. A concentration of 0.1% is a common starting point.

  • Screen Different CSPs: If a polysaccharide-based column does not provide adequate separation, screening other types of CSPs, such as cyclodextrin-based or crown ether-based columns, may be necessary as they offer different chiral recognition mechanisms.

Experimental Protocols

General Protocol for Chiral HPLC Method Development

This protocol provides a general framework for developing a chiral HPLC method for the separation of this compound enantiomers.

1. Initial Column and Mobile Phase Screening:

  • Columns:

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phases (Normal Phase):

    • Hexane/Isopropanol (90:10, v/v) with 0.1% DEA

    • Hexane/Ethanol (90:10, v/v) with 0.1% DEA

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Temperature: 25 °C

2. Optimization:

  • If partial separation is observed, optimize the ratio of the alcohol in the mobile phase. A decrease in the alcohol percentage will generally increase retention and may improve resolution.

  • Vary the concentration of the basic additive (e.g., 0.05% to 0.2% DEA) to improve peak shape.

  • If resolution is still insufficient, consider switching to a different polysaccharide-based CSP or a different class of CSP.

3. Method Validation (Abbreviated):

  • Specificity: Ensure no interference from other components in the sample matrix.

  • Linearity: Analyze a series of standards of known concentrations to establish a linear relationship between peak area and concentration.

  • Precision: Perform multiple injections of the same sample to assess the repeatability of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Logical Relationship for Method Selection:

Method_Selection Start Purification Goal Isomer_Type Type of Isomers? Start->Isomer_Type Positional Positional Isomers Isomer_Type->Positional Positional Enantiomers Enantiomers Isomer_Type->Enantiomers Enantiomeric RP_HPLC Reversed-Phase HPLC Positional->RP_HPLC Chiral_HPLC Chiral HPLC Enantiomers->Chiral_HPLC Crystallization Fractional Crystallization (if applicable) RP_HPLC->Crystallization Derivatization Diastereomeric Derivatization + Achiral Chromatography Chiral_HPLC->Derivatization

Caption: Logical flow for selecting a purification method.

References

Improving the solubility of 5,6,7,8-Tetrahydroisoquinolin-4-amine for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 5,6,7,8-Tetrahydroisoquinolin-4-amine in biological assays.

Overview

This compound is a heterocyclic compound containing a basic amine group. Like many ionizable compounds, its aqueous solubility can be limited and is often pH-dependent, which can pose significant challenges for obtaining accurate and reproducible data in biological assays.[1][2] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and confounded experimental results.[3] This guide offers strategies and detailed protocols to help you overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

A1: this compound is a derivative of tetrahydroisoquinoline, a class of compounds explored in medicinal chemistry.[4] The structure includes a primary amine, which is a basic functional group. The presence of this ionizable group means its solubility is highly dependent on the pH of the solution.[2][5] In neutral aqueous buffers typical for biological assays (e.g., PBS at pH 7.4), the compound may have low solubility. If the concentration used in an assay exceeds its solubility limit, the compound can precipitate, leading to unreliable and non-reproducible results.[6]

Q2: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened?

A2: This is a common issue known as "crashing out" or "solvent shock."[7] It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is much lower.[3] The organic solvent disperses quickly, leaving the compound in a supersaturated state, which leads to rapid precipitation.[7] Other factors can include the temperature of the media and interactions with media components like salts or proteins.[7][8]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance for DMSO varies significantly among different cell lines and assay types. A general guideline is to keep the final DMSO concentration at or below 0.5%, as higher concentrations can lead to cytotoxicity or other off-target effects.[5] Some sensitive assays may require concentrations as low as 0.1%. It is critical to always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments to assess the impact of the solvent on your system.[5]

Q4: My DMSO stock solution appears cloudy after storage. What should I do?

A4: Cloudiness in a DMSO stock solution can be due to several factors:

  • Water Absorption: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can decrease the solubility of highly hydrophobic compounds.[5] Always use anhydrous, high-purity DMSO and store it in tightly sealed containers.[9]

  • Low-Temperature Storage: If the stock solution was stored at a low temperature (e.g., -20°C), the compound might have precipitated. Before use, allow the vial to warm to room temperature or 37°C and vortex thoroughly to ensure the compound redissolves.[9]

  • Exceeded Solubility Limit: The compound may not be sufficiently soluble even in pure DMSO at the desired concentration.[5]

To resolve this, you can gently warm the solution (e.g., in a 37°C water bath), sonicate it briefly, and visually inspect to confirm complete dissolution before use.[5][7] To prevent this, consider preparing fresh stock solutions or storing them in smaller, single-use aliquots to minimize water absorption and freeze-thaw cycles.[9]

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Buffer

This guide provides a systematic approach to diagnosing and solving compound precipitation.

G start Start: Precipitate Observed check_when When did precipitation occur? start->check_when immediate Immediately Upon Dilution check_when->immediate Immediate delayed Over Time in Incubator check_when->delayed Delayed cause_immediate Potential Causes: - Solvent Shock - Final concentration > solubility - Cold buffer temperature immediate->cause_immediate cause_delayed Potential Causes: - pH shift in media due to cell metabolism - Compound instability at 37°C - Interaction with media components delayed->cause_delayed solution_immediate Recommended Solutions: 1. Pre-warm buffer to 37°C. 2. Add stock solution dropwise while vortexing. 3. Perform serial dilutions in buffer. 4. Lower the final compound concentration. cause_immediate->solution_immediate optimize If precipitation persists, Implement Solubility Enhancement Strategy solution_immediate->optimize solution_delayed Recommended Solutions: 1. Use media with stronger buffering (e.g., HEPES). 2. Reduce incubation time or prepare fresh media more frequently. 3. Test solubility in a simpler buffer (e.g., PBS) to isolate the issue. cause_delayed->solution_delayed solution_delayed->optimize

Troubleshooting workflow for compound precipitation.
Strategies for Solubility Enhancement

If you consistently observe precipitation, you may need to implement a strategy to increase the aqueous solubility of this compound. The primary approaches are pH modification, the use of co-solvents, or the addition of solubilizing excipients.[10]

StrategyDescriptionAdvantagesDisadvantages
pH Modification Adjusting the pH of the buffer to ionize the compound. For a basic amine, lowering the pH (e.g., to 5-6) will protonate it, forming a more soluble salt.[5]Highly effective for ionizable compounds; simple to implement.[10]The required pH may not be compatible with the biological assay (e.g., cell viability, enzyme activity).[3]
Co-solvents Adding a water-miscible organic solvent (e.g., ethanol, PEG 400) to the aqueous buffer to increase the solubilizing capacity of the vehicle.[11]Simple and effective for many compounds.[11]Co-solvents can have their own biological effects or be toxic to cells at higher concentrations.[12]
Excipients Using solubilizing agents like cyclodextrins to form inclusion complexes that encapsulate the drug molecule, increasing its apparent water solubility.[6][10]Can significantly increase solubility without using organic solvents.[12]Can be expensive; may have their own toxicity; may alter the free concentration of the compound.[12]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in 96-Well Plate

This protocol provides a high-throughput method to estimate the aqueous solubility of your compound under specific assay conditions.[13][14]

G prep_stock 1. Prepare 10 mM Stock in 100% DMSO prep_plate 2. Prepare Serial Dilution of Stock in DMSO using a 96-well plate prep_stock->prep_plate add_buffer 3. Add Assay Buffer to all wells (e.g., 198 µL buffer to 2 µL DMSO) prep_plate->add_buffer mix_incubate 4. Mix and Incubate (e.g., 1-2 hours at room temp) add_buffer->mix_incubate detect 5. Detect Precipitation (Visually, microscopy, or plate reader) mix_incubate->detect determine Result: Highest concentration without precipitate is the estimated kinetic solubility detect->determine

Workflow for determining kinetic solubility.

Methodology:

  • Prepare Stock Solution: Create a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO. Ensure it is fully dissolved.[3]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution in 100% DMSO to create a range of concentrations.

  • Add Buffer: To a separate clear 96-well plate, add your aqueous assay buffer. Then, transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO dilution plate into the corresponding wells of the buffer plate. This ensures the final DMSO concentration is constant across all wells.

  • Mix and Incubate: Mix the plate thoroughly and let it incubate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Observe: Visually inspect each well against a dark background for signs of cloudiness or precipitate. For more sensitive detection, you can use a plate-reading nephelometer or examine the wells under a microscope.[14]

  • Determine Solubility: The highest concentration that remains a clear solution is your estimated kinetic solubility under those conditions.

Protocol 2: pH-Dependent Solubility Enhancement

This protocol helps determine if adjusting the pH can improve the solubility of this compound.

G compound Basic Compound (e.g., R-NH2) low_ph Low pH Buffer (e.g., pH 5.0) compound->low_ph + H+ high_ph High pH Buffer (e.g., pH 8.0) compound->high_ph - H+ protonated Protonated Form (R-NH3+) More Soluble low_ph->protonated Favors neutral Neutral Form (R-NH2) Less Soluble high_ph->neutral Favors

References

Technical Support Center: Overcoming Byproduct Formation in Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of tetrahydroisoquinolines via the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions.

Low or No Product Yield

A common issue in THIQ synthesis is a lower-than-expected yield of the desired product. The following guide will help you diagnose and address potential causes.

Q1: My Pictet-Spengler reaction is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Pictet-Spengler reaction are often related to the reactivity of the starting materials and the reaction conditions. Here are the key factors to investigate:

  • Aromatic Ring Activation: The reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electronic properties of the β-arylethylamine. Electron-donating groups (EDGs) on the aromatic ring will increase its nucleophilicity and facilitate the cyclization, leading to higher yields under milder conditions.[1][2][3] Conversely, electron-withdrawing groups (EWGs) can significantly hinder or even prevent the reaction.[2]

  • Catalyst Choice: While classic conditions often use strong protic acids like HCl or H₂SO₄, these can sometimes lead to side reactions or degradation of sensitive substrates.[4] Consider screening different types of catalysts. Lewis acids such as BF₃·OEt₂ or organocatalysts can be effective alternatives.[3]

  • Reaction Temperature: The optimal temperature can vary. While some reactions proceed well at room temperature, others may require heating to overcome the activation energy. However, excessive heat can lead to decomposition. It is advisable to screen a range of temperatures, from ambient to reflux, while monitoring the reaction progress by TLC.

  • Solvent Selection: The choice of solvent can influence reaction rates and yields. Protic solvents like methanol are common, but aprotic solvents such as dichloromethane or toluene have been shown to give superior yields in some cases.[2]

Troubleshooting Workflow for Low Yield in Pictet-Spengler Synthesis

low_yield_troubleshooting Troubleshooting Low Yield in Pictet-Spengler Synthesis start Low or No Yield Observed check_reactivity Assess Aromatic Ring Reactivity start->check_reactivity edg Electron-Donating Groups Present check_reactivity->edg Good ewg Electron-Withdrawing Groups Present check_reactivity->ewg Poor optimize_conditions Optimize Reaction Conditions edg->optimize_conditions harsher_conditions Consider Harsher Conditions (e.g., Superacids) ewg->harsher_conditions screen_catalysts Screen Alternative Catalysts (e.g., Lewis Acids, Organocatalysts) optimize_conditions->screen_catalysts increase_temp Gradually Increase Temperature optimize_conditions->increase_temp change_solvent Try Aprotic Solvents (e.g., Toluene, DCM) optimize_conditions->change_solvent no_improvement No Significant Improvement screen_catalysts->no_improvement improved_yield Improved Yield screen_catalysts->improved_yield increase_temp->no_improvement increase_temp->improved_yield change_solvent->no_improvement change_solvent->improved_yield harsher_conditions->no_improvement Still Low Yield harsher_conditions->improved_yield Success

Caption: A decision tree for troubleshooting low yields in the Pictet-Spengler reaction.

Q2: My Bischler-Napieralski reaction is failing or giving a low yield. What should I check?

A2: The Bischler-Napieralski reaction is also sensitive to the electronic nature of the aromatic ring and the potency of the dehydrating agent. Key troubleshooting points include:

  • Aromatic Ring Activation: Similar to the Pictet-Spengler reaction, electron-donating groups on the β-arylethylamide are crucial for successful cyclization.[5] Electron-withdrawing groups will significantly reduce the nucleophilicity of the aromatic ring, leading to poor yields.[6]

  • Dehydrating Agent: The choice of dehydrating agent is critical. While phosphorus oxychloride (POCl₃) is commonly used, less reactive substrates may require a more potent reagent system, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃.[7] For sensitive substrates, milder and more modern protocols using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can be more effective and allow for lower reaction temperatures.[8]

  • Side Reactions: A significant competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene byproduct.[5][9] This is more likely to occur with substrates that can form a stable, conjugated styrene. To mitigate this, using a nitrile as the solvent can shift the equilibrium away from the retro-Ritter pathway.[5] Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate that is less prone to this side reaction.[5]

  • Reaction Conditions: High temperatures can lead to the formation of tar and other decomposition products.[6] Monitor the reaction closely and avoid unnecessarily long reaction times. If using a high-boiling solvent like toluene or xylene, ensure the temperature is well-controlled.

Formation of Unexpected Byproducts

The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of byproducts. Identifying and mitigating these is key to a successful synthesis.

Q3: I am observing an unexpected regioisomer in my Bischler-Napieralski reaction. Why is this happening?

A3: The formation of an unexpected regioisomer can occur if there are multiple positions on the aromatic ring that are activated towards electrophilic attack. The substitution pattern on the aromatic ring dictates the position of cyclization. If an electron-donating group is in the meta-position relative to the ethylamine side chain, cyclization can occur at either of the ortho-positions or the para-position.[5] In some cases, cyclization can even occur at the ipso-position, followed by a rearrangement, leading to an "abnormal" product.[7] To favor the desired regioisomer, you may need to modify the substitution pattern of your starting material to direct the cyclization to the intended position.

Q4: My Pomeranz-Fritsch reaction is producing a significant amount of an oxazole byproduct. How can I prevent this?

A4: Oxazole formation is a known competing side reaction in the Pomeranz-Fritsch synthesis.[10] This occurs through an alternative cyclization pathway of the benzalaminoacetal intermediate. To favor the formation of the desired isoquinoline, consider the following:

  • Acid Catalyst: The choice of acid can influence the reaction pathway. While strong protic acids like sulfuric acid are traditional, they can also promote oxazole formation. Experimenting with Lewis acids or polyphosphoric acid (PPA) may shift the selectivity towards the desired isoquinoline product.[10]

  • Reaction Conditions: Carefully controlling the reaction temperature and time can help to minimize the formation of the oxazole byproduct. Monitor the reaction by TLC or LC-MS to determine the optimal conditions for isoquinoline formation.

Frequently Asked Questions (FAQs)

Q5: Can I use ketones instead of aldehydes in the Pictet-Spengler reaction?

A5: Yes, ketones can be used in the Pictet-Spengler reaction, but they are generally less reactive than aldehydes.[3] This often necessitates harsher reaction conditions, such as higher temperatures or the use of superacids, to achieve good yields.[11]

Q6: How does the substitution on the aldehyde affect the Pictet-Spengler reaction?

A6: The nature of the aldehyde substituent primarily influences the steric environment around the newly formed chiral center at the C-1 position of the THIQ. Bulky substituents on the aldehyde may require longer reaction times or higher temperatures.

Q7: My reaction mixture has turned into a dark, tarry substance. What can I do?

A7: Tar formation is often a result of decomposition of starting materials or products under harsh reaction conditions, such as high temperatures or prolonged exposure to strong acids.[6] To mitigate this, consider the following:

  • Lower the reaction temperature.

  • Reduce the reaction time and monitor the progress closely.

  • Use a milder catalyst or dehydrating agent.

  • Ensure efficient stirring to prevent localized overheating.

If tar formation is unavoidable, purification of the crude product can be challenging. Techniques such as steam distillation for volatile products or column chromatography with a carefully selected solvent system may be necessary.

Data Presentation

The following tables summarize the impact of different reaction conditions on the yield of the target tetrahydroisoquinoline derivatives.

Table 1: Comparison of Dehydrating Agents in the Bischler-Napieralski Cyclization of N-(3,4-dimethoxyphenethyl)acetamide

Dehydrating AgentSolventTemperatureYield (%)Reference
POCl₃TolueneReflux75%[6]
P₂O₅ in POCl₃TolueneReflux85%[6]
Tf₂O, 2-chloropyridineDichloromethane0 °C to rt92%[6]

Table 2: Influence of Aromatic Ring Substituents on the Yield of the Pomeranz-Fritsch Synthesis

Benzaldehyde SubstituentAcid CatalystYield (%)Reference
3,4-dimethoxyH₂SO₄65%[12]
4-chloroH₂SO₄30%[12]
4-nitroH₂SO₄15%[12]

Table 3: Comparison of Catalysts for the Pictet-Spengler Reaction of Tryptamine and an Arylaldehyde

CatalystSolventTemperatureYield (%)Enantiomeric Excess (%)Reference
Trifluoroacetic Acid (TFA)DichloromethaneRoom Temp85%Racemic[4]
Chiral Phosphoric AcidTolueneRoom Temp88%90%[13]
Cationic Chiral Au(I) ComplexDichloromethaneRoom Temp97%92%[14]

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Synthesis of a 1-Substituted Tetrahydroisoquinoline

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask, add the β-arylethylamine (1.0 equiv) and dissolve it in an appropriate solvent (e.g., methanol, toluene, or dichloromethane).

  • Aldehyde Addition: Add the aldehyde (1.0-1.2 equiv) to the stirred solution at room temperature.

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equiv, or a catalytic amount of a Lewis acid).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for the Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline

This protocol is suitable for substrates with electron-rich aromatic rings.

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).

  • Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature.[6]

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Make the aqueous solution basic by the slow addition of a concentrated ammonium hydroxide or sodium hydroxide solution.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for the Pomeranz-Fritsch Synthesis of an Isoquinoline

This protocol describes a modified procedure that can provide higher yields than the classical method.

  • Schiff Base Formation: Dissolve the benzaldehyde (1 equiv) and aminoacetaldehyde dimethyl acetal (1 equiv) in toluene. Heat the mixture at reflux using a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC).[12]

  • Reduction: Cool the reaction mixture and add ethanol. Cool to 0 °C and add sodium borohydride (1.5 equiv) portion-wise. Stir at room temperature until the reduction of the imine is complete.

  • Tosylation: Add a solution of sodium hydroxide followed by tosyl chloride (1.1 equiv) and stir vigorously.

  • Cyclization and Detosylation: Acidify the mixture with hydrochloric acid and heat to reflux. The cyclization and subsequent detosylation occur in this step.[12]

  • Work-up and Purification: Cool the reaction mixture and make it basic with sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

Visualizations

The following diagrams illustrate key reaction mechanisms and troubleshooting workflows.

pictet_spengler_mechanism Pictet-Spengler Reaction Mechanism amine β-Arylethylamine imine Iminium Ion Intermediate amine->imine aldehyde Aldehyde aldehyde->imine cyclization Intramolecular Electrophilic Aromatic Substitution imine->cyclization spirocycle Spirocyclic Intermediate cyclization->spirocycle rearrangement Rearomatization spirocycle->rearrangement thiq Tetrahydroisoquinoline rearrangement->thiq bischler_napieralski_byproducts Byproduct Formation in Bischler-Napieralski Synthesis amide β-Arylethylamide nitrilium Nitrilium Ion Intermediate amide->nitrilium cyclization Desired Cyclization nitrilium->cyclization Main Pathway retro_ritter Retro-Ritter Reaction nitrilium->retro_ritter Side Reaction dhiq Dihydroisoquinoline cyclization->dhiq styrene Styrene Byproduct retro_ritter->styrene

References

Navigating Experimental Challenges with 5,6,7,8-Tetrahydroisoquinolin-4-amine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with 5,6,7,8-Tetrahydroisoquinolin-4-amine, ensuring experimental reproducibility is paramount. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during its synthesis, purification, and application in biological assays.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that may arise during your experiments.

Synthesis

Problem: Low or no yield of the desired product.

Potential CauseRecommended Solution
Incomplete Reaction: The reaction may not have gone to completion.- Extend the reaction time. - Increase the reaction temperature, if the reactants and products are stable at higher temperatures. - Ensure efficient stirring to overcome any mass transfer limitations.
Sub-optimal Reaction Conditions: The chosen solvent, catalyst, or pH may not be ideal.- Perform small-scale optimization experiments to screen different solvents, catalysts, and pH conditions. - For reactions like the Pictet-Spengler synthesis, careful control of acidity is crucial for the formation of the key iminium ion intermediate.[1]
Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction.- Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). - Purify starting materials if necessary.
Side Reactions: Formation of undesired byproducts can consume reactants and reduce the yield of the target compound.- Analyze the crude reaction mixture to identify major byproducts. - Adjust reaction conditions (e.g., temperature, stoichiometry of reactants) to minimize side reactions.

Problem: Difficulty in isolating the product.

Potential CauseRecommended Solution
Product is highly soluble in the aqueous layer during workup. - Before discarding the aqueous layer, perform a test extraction on a small portion to check for the presence of your product. - If the product is in the aqueous layer, perform multiple extractions with an appropriate organic solvent. - Adjust the pH of the aqueous layer to decrease the solubility of the amine product before extraction.
Formation of an emulsion during extraction. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Centrifuge the mixture to separate the layers. - Filter the mixture through a pad of celite.
Purification

Problem: Difficulty in purifying the compound using column chromatography.

Potential CauseRecommended Solution
Compound streaking on the silica gel column. - The highly polar amine group can interact strongly with the acidic silica gel. - Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to reduce streaking. A typical starting point is 0.1-1% of the total eluent volume.
Co-elution of impurities. - Optimize the eluent system by trying different solvent mixtures with varying polarities. - Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
Compound degradation on the column. - Amines can be sensitive to air oxidation. - Use freshly distilled solvents and consider running the column under an inert atmosphere (e.g., nitrogen or argon).
Biological Assays

Problem: Inconsistent or non-reproducible results in biological assays.

Potential CauseRecommended Solution
Poor solubility in aqueous buffers. - The hydrochloride salt of 5,6,7,8-tetrahydroisoquinolin-5-amine is reported to have high water solubility (exceeding 100 mg/mL), which is a good starting point for other isomers.[2] - Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough not to affect the assay. - Sonication or gentle warming can aid in dissolution.
Compound instability in the assay medium. - Amines can be susceptible to degradation in solution over time, which can be influenced by pH, temperature, and light exposure.[3] - Prepare fresh solutions of the compound for each experiment. - Assess the stability of the compound in the assay buffer over the time course of the experiment by analytical methods such as HPLC.
Interaction with assay components. - The compound may bind non-specifically to proteins or other components in the assay medium. - Include appropriate controls to assess non-specific binding. - Consider modifying the assay protocol, for example, by adding a small amount of a non-ionic detergent like Tween-20.
Variability in compound purity. - Impurities can have their own biological activity, leading to confounding results. - Ensure the purity of each batch of the compound is consistently high using analytical techniques like HPLC and NMR.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A1: As an amine, the compound is susceptible to oxidation and degradation. It is best stored as a solid in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., 2-8 °C).[2] Storing under an inert atmosphere (argon or nitrogen) can further enhance stability.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Infrared (IR) spectroscopy: To identify key functional groups.

Q3: My ¹H NMR spectrum looks complex. What are the common impurities I should look for?

A3: Common impurities can include:

  • Residual solvents: From the reaction or purification steps.

  • Unreacted starting materials.

  • Byproducts from side reactions: The nature of these will depend on the synthetic route used.

  • Oxidized or degraded products: If the compound has been handled or stored improperly.

Q4: Are there any known safety precautions for handling this compound?

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.[2]

Experimental Protocols and Data

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general approach can be inferred from established methods for similar compounds.

General Synthetic Workflow

A plausible synthetic route could involve a multi-step process, potentially starting from a substituted cyclohexanone and proceeding through the formation of the tetrahydroisoquinoline core, followed by the introduction of the amine group.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_application Biological Application A Starting Materials B Formation of Tetrahydroisoquinoline Core A->B C Introduction of Amine Precursor B->C D Reduction to Amine C->D E Workup & Extraction D->E F Column Chromatography E->F G Purity & Identity Confirmation F->G H Solubilization G->H I Biological Assay H->I J Data Analysis I->J

Caption: General experimental workflow for the synthesis, purification, and biological testing of this compound.

Quantitative Data for Analogous Compounds

The following table summarizes reaction yields for the synthesis of related tetrahydroisoquinoline and tetrahydroquinoline derivatives to provide a benchmark for expected outcomes.

CompoundSynthetic MethodYield (%)Reference
(R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amineReduction of azide82[4]
8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydroisoquinolinesMulti-step synthesisVariable[5]
1-substituted tetrahydroisoquinolinesPictet-Spengler34-53[6]
6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolineAsymmetric Transfer Hydrogenationup to 99 (conversion)[4]

Signaling Pathways

Based on the biological activities of structurally similar compounds, this compound could potentially interact with various cellular signaling pathways. For instance, many tetrahydroisoquinoline derivatives are known to target G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus THIQ 5,6,7,8-Tetrahydro- isoquinolin-4-amine GPCR GPCR (e.g., Dopamine/Serotonin Receptor) THIQ->GPCR Binds to G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway involving a G-protein coupled receptor (GPCR) that could be modulated by this compound.

References

Minimizing degradation of 5,6,7,8-Tetrahydroisoquinolin-4-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of 5,6,7,8-Tetrahydroisoquinolin-4-amine during storage. The following troubleshooting guides and frequently asked questions (FAQs) are designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container at 2-8°C. The container should be protected from light and moisture to prevent degradation. Due to the hygroscopic nature of similar amine salts, proper sealing is crucial.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on the chemical structure and behavior of similar compounds, the primary degradation routes are likely to be oxidation and hydrolysis.[1] The tetrahydroisoquinoline ring is susceptible to oxidation, which can lead to rearomatization to an isoquinoline derivative.[1][2] As an amine, it may also be susceptible to reactions with atmospheric carbon dioxide to form carbamates, which could undergo further reactions.[3]

Q3: I've observed a change in the color of my this compound sample. What could be the cause?

A3: A change in color, such as the appearance of a yellow or brown tint, often indicates degradation. This is likely due to oxidation of the tetrahydroisoquinoline ring system. Exposure to air (oxygen) and light can accelerate this process. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q4: My compound shows poor solubility after storage. What might be the issue?

A4: Reduced solubility can be a sign of the formation of less soluble degradation products or polymers. This could result from intermolecular reactions, such as urea formation, which can occur in amine compounds, especially at elevated temperatures.[3] Storing the compound at the recommended low temperature (2-8°C) can help minimize these reactions.

Troubleshooting Guide

If you suspect degradation of your this compound sample, follow this troubleshooting guide to identify the potential cause and take corrective action.

Troubleshooting_Workflow start Degradation Suspected (e.g., color change, impurity peaks) check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage (Temp, Light, Moisture, Atmosphere) check_storage->improper_storage correct_storage Action: Correct Storage (Store at 2-8°C, protect from light/moisture, use inert gas) improper_storage->correct_storage Yes analytical_testing Perform Analytical Testing (HPLC, LC-MS, NMR) improper_storage->analytical_testing No correct_storage->analytical_testing identify_degradants Identify Degradation Products analytical_testing->identify_degradants oxidation_products Oxidation Products Identified (e.g., Isoquinoline derivative) identify_degradants->oxidation_products Oxidation hydrolysis_products Hydrolysis/Other Products Identified identify_degradants->hydrolysis_products Other implement_stabilizers Action: Consider Stabilizers (e.g., antioxidants) or Reformulation oxidation_products->implement_stabilizers purify_sample Action: Purify Sample (e.g., Recrystallization, Chromatography) hydrolysis_products->purify_sample end Stable Compound implement_stabilizers->end purify_sample->end

Troubleshooting Workflow for Degradation

Data on Stability

The following tables summarize hypothetical stability data for this compound under various conditions. This data is illustrative and based on the expected behavior of similar compounds.

Table 1: Effect of Temperature on Stability (Storage for 6 months)

Storage Temperature (°C)Purity (%)Appearance
2-8>99White to off-white solid
25 (Room Temp)~97Off-white to light yellow solid
40~92Yellow to light brown solid

Table 2: Effect of Atmosphere and Light on Stability (Storage at 25°C for 6 months)

ConditionPurity (%)Appearance
Inert Atmosphere (Argon), Dark>98Off-white solid
Air, Dark~97Light yellow solid
Inert Atmosphere (Argon), Light~97.5Off-white solid
Air, Light~95Yellow solid

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

HPLC_Workflow sample_prep 1. Sample Preparation - Accurately weigh ~1 mg of sample. - Dissolve in 1 mL of mobile phase. hplc_system 2. HPLC System Setup - Column: C18 (e.g., 4.6 x 150 mm, 5 µm) - Mobile Phase: Acetonitrile:Water with 0.1% TFA (gradient) - Flow Rate: 1.0 mL/min - Detection: UV at 254 nm sample_prep->hplc_system injection 3. Injection - Inject 10 µL of the sample solution. hplc_system->injection data_acquisition 4. Data Acquisition - Run the gradient program. - Collect chromatogram data. injection->data_acquisition data_analysis 5. Data Analysis - Integrate peaks. - Calculate purity based on peak area percentage. data_acquisition->data_analysis

HPLC Analysis Workflow

Protocol 2: Forced Degradation Study

To understand the degradation pathways, a forced degradation study can be performed.

  • Sample Preparation : Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions : Expose the solutions to various stress conditions:

    • Acidic Hydrolysis : 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis : 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation : Heat the solid sample at 80°C for 48 hours.

    • Photolytic Degradation : Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis : Analyze the stressed samples by HPLC and LC-MS to identify and characterize the degradation products.

Potential Degradation Pathways

The following diagram illustrates the likely primary degradation pathways for this compound based on its chemical structure.

Degradation_Pathways th_amine {this compound} oxidation {Oxidation (O2, Light)} th_amine->oxidation hydrolysis {Hydrolysis (H2O, pH)} th_amine->hydrolysis isoquinoline_deriv {Isoquinoline Derivative (Aromatized Ring)} oxidation->isoquinoline_deriv other_products {Other Products} hydrolysis->other_products

Potential Degradation Pathways

References

Technical Support Center: Enhancing Stereoselectivity in 5,6,7,8-Tetrahydroisoquinolin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 5,6,7,8-Tetrahydroisoquinolin-4-amine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Enantiomeric Excess (ee%) in Asymmetric Hydrogenation

Question: We are attempting the asymmetric hydrogenation of an isoquinolin-4-amine precursor to obtain this compound, but the enantiomeric excess is consistently low. What are the likely causes and how can we improve it?

Answer: Low enantiomeric excess in asymmetric hydrogenation can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Catalyst and Ligand Selection: The choice of the chiral catalyst is paramount. For the hydrogenation of N-heterocycles, Iridium and Rhodium-based catalysts with chiral phosphine ligands are commonly employed.[1][2][3] If you are experiencing low ee%, consider screening a variety of ligands with different steric and electronic properties. For instance, ligands from the Josiphos or Xyliphos families have shown success in the asymmetric hydrogenation of substituted isoquinolines.[1][3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's activity and the stereochemical outcome. Non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred. It has been observed in some asymmetric hydrogenations that chlorinated solvents can be crucial for achieving high selectivity.[3] A solvent screen is highly recommended.

  • Additives: The presence of additives can dramatically impact enantioselectivity. For instance, halide additives have been shown to be crucial in some iridium-catalyzed hydrogenations to enable high trans-selectivity in related systems.[3] Conversely, acidic or basic additives can also play a role in activating the substrate or modifying the catalyst.

  • Hydrogen Pressure and Temperature: These reaction parameters are critical and often require optimization. A lower temperature generally leads to higher enantioselectivity, although it may decrease the reaction rate. The effect of hydrogen pressure can be more complex and should be systematically investigated.

  • Substrate Purity: Impurities in the isoquinolin-4-amine precursor can poison the catalyst, leading to both low conversion and low enantioselectivity. Ensure the starting material is of high purity.

Issue 2: Poor Diastereoselectivity in Diastereoselective Reactions

Question: We are using a chiral auxiliary-based approach for the diastereoselective synthesis of a protected this compound derivative, but the diastereomeric ratio (dr) is poor. How can we improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity often requires careful optimization of the reaction conditions and the choice of the chiral auxiliary.

  • Chiral Auxiliary: The nature of the chiral auxiliary is the most critical factor. Auxiliaries that create a rigid, well-defined chiral environment around the reaction center are more likely to induce high diastereoselectivity. For amine synthesis, Evans' oxazolidinones or Oppolzer's camphorsultams are common choices. The steric bulk of the auxiliary can be tuned to enhance facial bias.

  • Reaction Temperature: Lowering the reaction temperature is a standard strategy to improve diastereoselectivity. At lower temperatures, the energy difference between the transition states leading to the different diastereomers is more pronounced, favoring the formation of the thermodynamically more stable product.

  • Lewis Acid/Base: In reactions involving chiral auxiliaries, Lewis acids are often used to chelate the substrate and the auxiliary, creating a more rigid conformation and enhancing stereocontrol. The choice and stoichiometry of the Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can have a significant impact on the diastereomeric ratio.

  • Solvent: The solvent can influence the conformation of the substrate-auxiliary complex and the transition state geometry. A systematic solvent screen is advisable.

Issue 3: Low or No Conversion

Question: Our stereoselective reaction to synthesize this compound is showing low or no conversion. What are the potential reasons and solutions?

Answer: Low conversion can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions.

  • Catalyst Deactivation: The amine functionality in the substrate or product can coordinate to the metal center of the catalyst, leading to deactivation.[2] Using a protected form of the amine (e.g., as a carbamate or amide) can mitigate this issue. Impurities in the substrate or solvent can also poison the catalyst.

  • Reaction Conditions:

    • Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Pressure: For hydrogenation reactions, insufficient hydrogen pressure can lead to low conversion.

    • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress over time to determine the optimal reaction time.

  • Substrate Activation: In some cases, the substrate may not be sufficiently reactive under the chosen conditions. For asymmetric hydrogenation of isoquinolines, activation of the nitrogen atom, for example, by formation of an isoquinolinium salt, can enhance reactivity.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most promising catalytic systems for the asymmetric hydrogenation of an isoquinolin-4-amine precursor?

A1: Based on the successful asymmetric hydrogenation of other substituted isoquinolines, Iridium-based catalysts paired with chiral phosphine ligands are highly promising. Specifically, catalysts derived from [Ir(COD)Cl]₂ and ligands such as those from the Josiphos or Xyliphos families have demonstrated high enantioselectivity and diastereoselectivity for 1,3-disubstituted isoquinolines.[1][3] Rhodium-based catalysts with ligands like Mandyphos have also been effective for related substrates.[5]

Q2: How can I determine the absolute configuration of the synthesized chiral this compound?

A2: The absolute configuration can be determined using several methods:

  • X-ray Crystallography: If a suitable single crystal of the product or a derivative can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration.

  • Chiral High-Performance Liquid Chromatography (HPLC): By comparing the retention time of the product with that of a known, authentic standard of a specific enantiomer on a chiral column.

  • Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) Spectroscopy: These techniques can be used to determine the absolute configuration by comparing the experimental spectrum with a theoretically calculated spectrum.

Q3: Are there any non-metal-based approaches to the stereoselective synthesis of this compound?

A3: Yes, organocatalysis offers a viable alternative to metal-based methods. For the synthesis of related 4-aminotetrahydroquinolines, a three-component Povarov reaction using a chiral phosphoric acid catalyst has been shown to be effective, yielding products with high enantiomeric ratios.[6] This approach could potentially be adapted for the synthesis of the target molecule. Additionally, the use of chiral primary amine catalysts in cycloaddition reactions has been successful for generating chiral tetrahydroisoquinoline derivatives.[7]

Data Presentation

Table 1: Comparison of Chiral Ligands in Iridium-Catalyzed Asymmetric Hydrogenation of 1,3-Disubstituted Isoquinolines (Model System)

Ligand FamilySpecific LigandDiastereomeric Ratio (dr)Enantiomeric Excess (ee%)Reference
Josiphos(R)-(S)-PPF-P(t-Bu)₂>20:195[3]
Xyliphos(S,S)-f-binaphane>20:193[1]

Note: This data is for a model system of 1,3-disubstituted isoquinolines and serves as a starting point for ligand selection for the synthesis of this compound.

Table 2: Influence of Solvent on a Chiral Phosphoric Acid Catalyzed Povarov Reaction (Model System for 4-Aminotetrahydroquinolines)

SolventYield (%)Enantiomeric Ratio (er)
Dichloromethane (CH₂Cl₂)9299:1
Toluene8598:2
Tetrahydrofuran (THF)6595:5
Acetonitrile (MeCN)5093:7

Note: This data is for the synthesis of 4-aminotetrahydroquinolines and illustrates the significant impact of the solvent on both yield and enantioselectivity.[6]

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of a Substituted Isoquinoline (Adapted from Literature for a Model System) [1]

  • Catalyst Preparation: In a glovebox, a vial is charged with [Ir(COD)Cl]₂ (1.0 mol%) and the desired chiral phosphine ligand (2.2 mol%). Anhydrous, degassed solvent (e.g., dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: In a separate vial, the isoquinoline substrate (1.0 equiv) is dissolved in the same anhydrous, degassed solvent.

  • Hydrogenation: The catalyst solution is transferred to the substrate solution. The vial is placed in a high-pressure reactor, which is then purged with hydrogen gas. The reactor is pressurized to the desired hydrogen pressure (e.g., 50 bar) and stirred at the desired temperature (e.g., 25 °C) for the specified time (e.g., 24 hours).

  • Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired tetrahydroisoquinoline. The enantiomeric excess is determined by chiral HPLC analysis.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_catalyst_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_purification Purification & Analysis Isoquinolin-4-amine_Precursor Isoquinolin-4-amine Precursor Reaction_Vessel High-Pressure Reactor Isoquinolin-4-amine_Precursor->Reaction_Vessel Ir_Precursor [Ir(COD)Cl]₂ Active_Catalyst Active Chiral Ir-Catalyst Ir_Precursor->Active_Catalyst + Ligand in Solvent Chiral_Ligand Chiral Phosphine Ligand Chiral_Ligand->Active_Catalyst Active_Catalyst->Reaction_Vessel Crude_Product Crude Product Reaction_Vessel->Crude_Product 1. H₂ Pressure 2. Temperature 3. Time Purification Column Chromatography Crude_Product->Purification Pure_Product Chiral 5,6,7,8-Tetrahydro- isoquinolin-4-amine Purification->Pure_Product Analysis Chiral HPLC (ee% determination) Pure_Product->Analysis

Caption: Workflow for Asymmetric Hydrogenation.

troubleshooting_logic Start Low Stereoselectivity (ee% or dr) Catalyst Screen Chiral Ligands/Auxiliaries Start->Catalyst Solvent Optimize Solvent Start->Solvent Temp Vary Reaction Temperature Start->Temp Additives Investigate Additive Effects Start->Additives Purity Check Substrate Purity Start->Purity Result Improved Stereoselectivity Catalyst->Result Solvent->Result Temp->Result Additives->Result Purity->Result

Caption: Troubleshooting Decision Pathway.

References

Validation & Comparative

A Comparative Analysis: Tetrahydroisoquinoline Derivatives vs. Cisplatin in Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Direct comparative studies on the efficacy of the specific compound 5,6,7,8-Tetrahydroisoquinolin-4-amine against colon cancer cell lines, particularly in relation to cisplatin, are not available in the current body of scientific literature. This guide, therefore, provides a broader comparative analysis of emerging Tetrahydroisoquinoline (THIQ) and Tetrahydroquinoline (THQ) derivatives against the well-established chemotherapeutic agent, cisplatin, based on available preclinical data. The findings presented herein are for informational and research purposes and are not intended as a substitute for direct experimental validation.

Executive Summary

Cisplatin has long been a cornerstone in the treatment of various cancers, exerting its cytotoxic effects primarily through DNA damage. However, its efficacy in colon cancer is often limited by intrinsic and acquired resistance, alongside significant side effects. This has spurred the investigation of novel therapeutic agents, including derivatives of the tetrahydroisoquinoline and tetrahydroquinoline scaffolds.

Available preclinical data suggests that certain THIQ and THQ derivatives exhibit promising anti-cancer activity in colon cancer cell lines, in some cases with IC50 values in the low micromolar range, comparable to or even exceeding that of cisplatin in specific cell lines. Mechanistically, while cisplatin's action is centered on DNA alkylation leading to apoptosis, these novel heterocyclic compounds appear to employ diverse mechanisms, including the inhibition of key oncogenic signaling pathways such as KRas and PI3K/AKT/mTOR, as well as the induction of apoptosis and autophagy. This multi-targeted approach may offer advantages in overcoming the resistance mechanisms that plague conventional chemotherapies.

This guide provides a detailed comparison of the available data on the in vitro efficacy, mechanisms of action, and experimental methodologies for THIQ/THQ derivatives and cisplatin in the context of colon cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various tetrahydroisoquinoline and tetrahydroquinoline derivatives compared to cisplatin in several human colon cancer cell lines. It is important to note that IC50 values for cisplatin can vary significantly between studies due to differences in experimental conditions such as exposure time and assay methodology.

Table 1: IC50 Values of Tetrahydroisoquinoline Derivatives and Cisplatin in Colon Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Exposure TimeAssayReference
Tetrahydroisoquinoline Derivatives
GM-3-18Colo3201.6 - 2.6Not SpecifiedKRas-Wnt Synthetic Lethal Assay[1]
GM-3-18DLD-10.9 - 10.7Not SpecifiedKRas-Wnt Synthetic Lethal Assay[1]
GM-3-18HCT1160.9 - 10.7Not SpecifiedKRas-Wnt Synthetic Lethal Assay[1]
GM-3-18SNU-C10.9 - 10.7Not SpecifiedKRas-Wnt Synthetic Lethal Assay[1]
GM-3-18SW4800.9 - 10.7Not SpecifiedKRas-Wnt Synthetic Lethal Assay[1]
Tetrahydroquinolinone Derivatives
Compound 4aHCT-116~1372 hoursMTT Assay[2]
Compound 5HCT-116~1372 hoursMTT Assay[2]
Compound 6HCT-116~1372 hoursMTT Assay[2]
Cisplatin
CisplatinHCT11614.0 (4.2 µg/mL)24 hoursNot Specified[3]
CisplatinSW48016.0 (4.8 µg/mL)24 hoursNot Specified[3]
CisplatinHCT-11618 µg/mLNot SpecifiedNot Specified
CisplatinHT-29~50 (in 2D culture)Not SpecifiedNot Specified[4]
CisplatinHCT116~30-40 (in 3D culture)Not SpecifiedNot Specified[4]
CisplatinSW480~30-40 (in 3D culture)Not SpecifiedNot Specified[4]

Note: Cisplatin IC50 values were converted from µg/mL to µM using its molecular weight of 300.05 g/mol .[5][6][7]

Mechanisms of Action & Signaling Pathways

Tetrahydroisoquinoline and Tetrahydroquinoline Derivatives

The anti-cancer mechanisms of THIQ and THQ derivatives in colon cancer cells appear to be multifaceted and vary depending on the specific chemical structure.

  • KRas Inhibition: Certain tetrahydroisoquinoline derivatives have demonstrated the ability to inhibit KRas.[1] The KRas oncogene is frequently mutated in colon cancer and is a critical driver of tumor growth and proliferation. By targeting KRas, these compounds can disrupt downstream signaling pathways essential for cancer cell survival.

  • Induction of Apoptosis and Cell Cycle Arrest: Some tetrahydroquinolinone derivatives have been shown to induce apoptosis and cause cell cycle arrest in colon cancer cells.[2] This is a common mechanism for many anti-cancer agents, leading to programmed cell death of malignant cells.

  • PI3K/AKT/mTOR Pathway Inhibition: At least one novel tetrahydroquinolinone derivative has been reported to induce autophagy in HCT-116 cells by interfering with the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Tetrahydroisoquinoline_Derivatives_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor KRas KRas Growth Factor Receptor->KRas Activates PI3K PI3K Growth Factor Receptor->PI3K RAF RAF KRas->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival mTOR->Cell Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Induction Apoptosis Induction Autophagy Induction Autophagy Induction THIQ/THQ Derivatives THIQ/THQ Derivatives THIQ/THQ Derivatives->KRas Inhibits THIQ/THQ Derivatives->PI3K Inhibits THIQ/THQ Derivatives->Apoptosis Induction THIQ/THQ Derivatives->Autophagy Induction

Cisplatin

Cisplatin's primary mechanism of action is the formation of DNA adducts, leading to DNA damage and the subsequent induction of apoptosis.

  • DNA Damage: Cisplatin forms intra- and inter-strand crosslinks with purine bases in DNA, which disrupts DNA replication and transcription.

  • Apoptosis Induction: The DNA damage triggers a cascade of cellular events that lead to programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Signaling Pathway Activation: The cellular response to cisplatin-induced DNA damage involves the activation of several signaling pathways, including the p53 tumor suppressor pathway and the MAPK (mitogen-activated protein kinase) signaling cascade. Activation of these pathways can either lead to cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

Cisplatin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Cisplatin Cisplatin DNA DNA Cisplatin->DNA Forms Adducts DNA Damage DNA Damage DNA->DNA Damage p53 p53 DNA Damage->p53 Activates MAPK Pathway MAPK Pathway DNA Damage->MAPK Pathway Activates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis MAPK Pathway->Apoptosis

Experimental Protocols

The following are generalized protocols for key experiments commonly used to evaluate the anti-cancer effects of compounds like tetrahydroisoquinoline derivatives and cisplatin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed colon cancer cells (e.g., HCT-116, SW480, HT-29) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., THIQ derivative or cisplatin) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat colon cancer cells with the test compound at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of the PI is directly proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_data Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Cell Viability Annexin V/PI Assay Annexin V/PI Assay Compound Treatment->Annexin V/PI Assay Apoptosis Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Cell Cycle Western Blot Western Blot Compound Treatment->Western Blot Protein Expression IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Annexin V/PI Assay->Apoptosis Quantification Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis

Conclusion

While direct comparative data for this compound is lacking, the broader classes of tetrahydroisoquinoline and tetrahydroquinoline derivatives represent a promising avenue for the development of novel anti-colon cancer agents. Their diverse mechanisms of action, including the targeting of key oncogenic pathways like KRas and PI3K/AKT/mTOR, may offer a way to circumvent the resistance mechanisms that limit the efficacy of traditional chemotherapeutics like cisplatin. The in vitro data, while preliminary, suggests that some of these derivatives possess cytotoxic potency in the same range as cisplatin. Further research, including head-to-head comparative studies, is warranted to fully elucidate the therapeutic potential of these compounds in the treatment of colon cancer.

References

Tetrahydroisoquinolines vs. Quinazolines: A Comparative Analysis of Antitubercular Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antitubercular potential of two prominent heterocyclic scaffolds, this guide offers a comparative analysis of tetrahydroisoquinoline and quinazoline derivatives. It provides a synthesis of current research, presenting key quantitative data, detailed experimental methodologies, and visual representations of proposed mechanisms to inform and guide researchers in the field of tuberculosis drug discovery.

The relentless global health threat posed by tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored for their medicinal properties, tetrahydroisoquinolines (THIQs) and quinazolines have emerged as promising scaffolds for the design of potent antitubercular drugs. This guide provides a comparative analysis of their antitubercular activity, drawing upon published experimental data to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Quantitative Analysis of Antitubercular Activity

The in vitro antitubercular activity of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of Mtb. The following tables summarize the MIC values of representative tetrahydroisoquinoline and quinazoline derivatives against the Mtb H37Rv strain, the standard laboratory strain for TB research. It is important to note that these values are collated from various studies and may have been determined under slightly different experimental conditions.

Tetrahydroisoquinoline DerivativesMIC (µg/mL)Reference CompoundMIC (µg/mL)
NFT-120.78Rifampicin3.12
NFT-190.78Rifampicin3.12
NFT-200.78Rifampicin3.12
NFT-111.56Rifampicin3.12

Table 1: Antitubercular Activity of Tetrahydroisoquinoline Derivatives. This table showcases the potent activity of several novel tetrahydroisoquinoline carbohydrazide compounds against M. tuberculosis H37Rv.[1]

Quinazoline/Quinazolinone DerivativesMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 8f2--
Compound 8n4--
Compound 176.25--
6-Propylbenzo[2]imidazo[1,2-c]quinazoline12.5--
2-Methyl-6-propylbenzo[2]imidazo[1,2-c]quinazoline0.78--
4-(S-Butylthio)quinazoline (3c)More active than IsoniazidIsoniazid-

Table 2: Antitubercular Activity of Quinazoline and Quinazolinone Derivatives. This table presents the MIC values of various quinazoline and quinazolinone derivatives against M. tuberculosis H37Rv, highlighting their potential as antitubercular agents.[3][4][5]

Mechanisms of Antitubercular Action

The bactericidal or bacteriostatic effects of tetrahydroisoquinolines and quinazolines are attributed to their interaction with specific molecular targets within M. tuberculosis.

Tetrahydroisoquinolines have been shown to inhibit key enzymes involved in vital cellular processes. One of the proposed mechanisms is the inhibition of ATP synthase , an enzyme crucial for energy production in the bacterium.[6][7][8] Another identified target is the ATP-dependent MurE ligase , an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the mycobacterial cell wall.[9][10][11]

Quinazolines and their derivatives have also been found to target essential mycobacterial enzymes. Several studies have pointed towards the inhibition of type II NADH dehydrogenase (NDH-2) , a key enzyme in the electron transport chain of M. tuberculosis.[2][12] Inhibition of NDH-2 disrupts the bacterium's respiratory metabolism. More recently, some quinazolinone derivatives have been suggested to act as non-β-lactam inhibitors of penicillin-binding proteins (PBPs) , which are crucial for the final stages of peptidoglycan synthesis.[4]

Experimental Protocols

Standardized methodologies are critical for the reliable evaluation of antitubercular activity. The following are detailed protocols for key experiments cited in the literature.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis H37Rv

This protocol is based on the widely used broth microdilution method.

  • Bacterial Strain and Culture Conditions: Mycobacterium tuberculosis H37Rv (ATCC 27294) is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.[2][13] Cultures are incubated at 37°C.

  • Inoculum Preparation: A mid-log phase culture of Mtb H37Rv is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[2]

  • Compound Preparation and Dilution: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in Middlebrook 7H9 broth in a 96-well microtiter plate to achieve the desired concentration range.

  • Incubation: The inoculated plates are sealed and incubated at 37°C for 7 to 21 days.[2][13]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria.[13] Growth is typically assessed visually or by using a growth indicator like resazurin.

MurE Ligase Inhibition Assay

This assay measures the inhibition of the ATP-dependent MurE ligase, which is involved in peptidoglycan biosynthesis.

  • Reaction Mixture: The assay is typically performed in a buffer solution (e.g., 50 mM HEPES, pH 8.0) containing MgCl2, the substrates for MurE (UDP-N-acetylmuramoyl-L-alanine-D-glutamate and meso-diaminopimelic acid), and ATP.[14]

  • Enzyme and Inhibitor: Purified MurE enzyme is added to the reaction mixture. The test compounds (potential inhibitors) are added at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a specific period.

  • Detection of Activity: The activity of MurE ligase is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is often done using a colorimetric method, such as the Malachite Green assay.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the half-maximal inhibitory concentration (IC50) is determined by plotting the inhibition percentage against the compound concentration.

NADH Dehydrogenase (NDH-2) Inhibition Assay

This assay evaluates the inhibitory effect of compounds on the type II NADH dehydrogenase, a key enzyme in the mycobacterial respiratory chain.

  • Membrane Preparation: Inverted membrane vesicles are prepared from M. smegmatis or M. tuberculosis. These vesicles contain the respiratory chain enzymes, including NDH-2.

  • Assay Components: The assay mixture contains the membrane vesicles, a buffer, and the substrate NADH.

  • Inhibitor Addition: The test compounds are added to the assay mixture at different concentrations.

  • Measurement of NADH Oxidation: The activity of NDH-2 is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

  • IC50 Determination: The rate of NADH oxidation is measured in the presence and absence of the inhibitor. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in the enzyme's activity.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the proposed mechanisms of action and a general workflow for antitubercular drug screening.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antitubercular Screening cluster_moa Mechanism of Action s1 Design & Synthesis of Tetrahydroisoquinoline & Quinazoline Derivatives sc1 Primary Screening (MIC against Mtb H37Rv) s1->sc1 sc2 Secondary Screening (Cytotoxicity Assay) sc1->sc2 sc3 Mechanism of Action Studies sc2->sc3 m1 Target Identification (e.g., Enzyme Inhibition Assays) sc3->m1 m2 Lead Optimization m1->m2

Figure 1: A generalized experimental workflow for the discovery and development of novel antitubercular agents.

thq_mechanism cluster_cellwall Cell Wall Biosynthesis cluster_energy Energy Metabolism THIQ Tetrahydroisoquinoline Derivatives MurE MurE Ligase THIQ->MurE Inhibits ATPSynthase ATP Synthase THIQ->ATPSynthase Inhibits Peptidoglycan Peptidoglycan Synthesis MurE->Peptidoglycan Catalyzes BacterialDeath Inhibition of Growth & Bacterial Death Peptidoglycan->BacterialDeath Disruption leads to ATP ATP Production ATPSynthase->ATP Synthesizes ATP->BacterialDeath Depletion leads to

Figure 2: Proposed mechanisms of action for tetrahydroisoquinoline derivatives against M. tuberculosis.

quinazoline_mechanism cluster_respiration Respiratory Chain cluster_cellwall Cell Wall Synthesis Quinazoline Quinazoline Derivatives NDH2 Type II NADH Dehydrogenase (NDH-2) Quinazoline->NDH2 Inhibits PBP Penicillin-Binding Proteins (PBPs) Quinazoline->PBP Inhibits ETC Electron Transport Chain NDH2->ETC Donates electrons to BacterialDeath Inhibition of Growth & Bacterial Death ETC->BacterialDeath Disruption leads to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Peptidoglycan->BacterialDeath Inhibition leads to

Figure 3: Proposed mechanisms of action for quinazoline derivatives against M. tuberculosis.

References

Benchmarking 5,6,7,8-Tetrahydroisoquinolin-4-amine Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel compound 5,6,7,8-Tetrahydroisoquinolin-4-amine and its derivatives against established anticancer drugs. The data presented herein is based on recent studies and standardized in vitro assays to facilitate a clear evaluation of its potential as a therapeutic agent.

Comparative Cytotoxicity Analysis

The primary measure of an anticancer agent's efficacy is its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Recent studies have explored the anticancer potential of various tetrahydroisoquinoline (THIQ) derivatives. For instance, certain novel synthesized 5,6,7,8-tetrahydroisoquinolines have demonstrated potent cytotoxic activity against lung (A549) and breast (MCF-7) cancer cell lines, with some derivatives showing IC50 values in the sub-micromolar range, comparable to or even exceeding the efficacy of the standard chemotherapeutic drug, Doxorubicin.[1]

Below is a comparative summary of hypothetical IC50 values for a representative THIQ derivative against Doxorubicin and Cisplatin, two widely used anticancer drugs. These values are illustrative and compiled from various studies to provide a standardized benchmark.[2][3][4][5]

CompoundCell LineIC50 (µM) - 48hr exposure
THIQ Derivative (Hypothetical) A549 (Lung)0.16
MCF-7 (Breast)0.17
HeLa (Cervical)0.95
Doxorubicin A549 (Lung)1.50[3]
MCF-7 (Breast)~2.50[4]
HeLa (Cervical)1.00[3]
Cisplatin A549 (Lung)~7.49[5]
MCF-7 (Breast)Varies widely (~2-20)
HeLa (Cervical)Varies widely (~1-15)[2]

Note: IC50 values for Cisplatin and Doxorubicin can vary significantly between experiments due to differing conditions. The values provided represent a general reference point from published data.[2][4]

Proposed Mechanism of Action

While the precise mechanism for all tetrahydroisoquinoline derivatives is under active investigation, current research points towards the inhibition of critical cell cycle and proliferation pathways. Some derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR), key enzymes involved in cell cycle progression and nucleotide synthesis, respectively.[1]

Inhibition of these pathways can lead to cell cycle arrest, preventing cancer cells from dividing, and subsequently trigger apoptosis (programmed cell death).[1][6][7] The diagram below illustrates a potential signaling pathway affected by a THIQ derivative targeting CDK2.

G Hypothesized Signaling Pathway of a THIQ Derivative cluster_0 Cell Cycle Progression cluster_1 Drug Action cluster_2 Cellular Outcome CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex pRB pRB CDK2->pRB phosphorylates CDK2->pRB E2F E2F pRB->E2F inhibits pRB->E2F S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase activates E2F->S_Phase THIQ THIQ Derivative THIQ->CDK2 inhibits CellCycleArrest Cell Cycle Arrest (G1/S Phase) Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: A diagram illustrating the potential mechanism of action.

Experimental Workflow for Benchmarking

The process of benchmarking a novel compound involves a series of standardized in vitro assays to determine its cytotoxic and apoptotic effects relative to known drugs. The following diagram outlines a typical workflow.

G Experimental Workflow for Anticancer Drug Benchmarking cluster_assays Cytotoxicity & Apoptosis Assays start Start: Select Cancer Cell Lines (e.g., A549, MCF-7) prep Compound Preparation (Test Compound + Controls) start->prep seed Cell Seeding (96-well plates) prep->seed treat Treatment Incubation (24, 48, 72 hours) seed->treat mtt MTT Assay (Measures Viability) treat->mtt annexin Annexin V / PI Staining (Measures Apoptosis) treat->annexin analysis Data Acquisition (Spectrophotometer / Flow Cytometer) mtt->analysis annexin->analysis calc Data Analysis (Calculate IC50, % Apoptosis) analysis->calc compare Comparative Analysis (Benchmark against known drugs) calc->compare end End: Report Findings compare->end

Caption: A typical workflow for benchmarking a novel anticancer compound.

Key Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible results. The following are standard protocols for the key assays mentioned.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat cells with various concentrations of the test compound and control drugs. Include untreated wells as a negative control. Incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][10]

  • Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[10]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using dose-response curve analysis.

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12]

  • Cell Preparation: Seed and treat cells as described for the MTT assay in a 6-well plate.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[11]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[11]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11][13]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

  • Analysis: Quantify the cell populations:

    • Annexin V (-) / PI (-): Healthy cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.[11]

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[11]

By adhering to these standardized protocols and comparative frameworks, researchers can effectively evaluate the potential of this compound and its analogs as next-generation anticancer agents.

References

Comparative Cross-Reactivity Profiling: 5,6,7,8-Tetrahydroisoquinolin-4-amine Scaffold and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile for a representative 5,6,7,8-Tetrahydroisoquinoline-based kinase inhibitor. Due to the limited publicly available kinome-wide screening data for 5,6,7,8-Tetrahydroisoquinolin-4-amine, this document utilizes a representative tetrahydroisoquinoline inhibitor (RTI) based on published analogs exhibiting high selectivity. The performance of RTI is benchmarked against the broadly non-selective inhibitor Staurosporine and the more selective inhibitor Imatinib to provide a clear context for its selectivity.

This guide details the methodologies for key kinase profiling assays, presents comparative data in a structured format, and includes visualizations of experimental workflows and a relevant signaling pathway to facilitate a deeper understanding of kinase inhibitor selectivity.

Executive Summary

The 5,6,7,8-tetrahydroisoquinoline scaffold is a key component in a variety of kinase inhibitors, with certain derivatives demonstrating high potency and selectivity for their primary targets. Understanding the cross-reactivity profile of this scaffold is crucial for assessing potential off-target effects and therapeutic windows. This guide presents a comparative kinome-wide analysis to highlight the selectivity of a representative tetrahydroisoquinoline inhibitor against a panel of 442 kinases, in contrast to the well-characterized inhibitors Staurosporine and Imatinib.

Data Presentation: Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activity of the Representative Tetrahydroisoquinoline Inhibitor (RTI), Staurosporine, and Imatinib against a selection of kinases from a comprehensive panel. The data for RTI is illustrative of a highly selective compound, as reported for optimized tetrahydroisoquinoline derivatives.

Table 1: Inhibition of Primary Kinase Targets

Kinase TargetRepresentative Tetrahydroisoquinoline Inhibitor (RTI) - % Inhibition @ 1µMStaurosporine - % Inhibition @ 1µMImatinib - % Inhibition @ 1µM
ROCK1989915
ABL159998
KIT29895
PDGFRA39996
SRC89775

Table 2: Off-Target Kinase Inhibition Profile (% Inhibition @ 1µM)

KinaseRTIStaurosporineImatinib
Serine/Threonine Kinases
AKT129510
CDK249825
PIM11928
Tyrosine Kinases
EGFR38512
FLT319660
MET0785
Other
GSK3B69018

Note: The data for the Representative Tetrahydroisoquinoline Inhibitor (RTI) is hypothetical, based on the high selectivity profile of advanced tetrahydroisoquinoline-based ROCK inhibitors, which have demonstrated a very low off-target hit rate in broad kinase panels.

Experimental Protocols

Detailed methodologies for key experiments in kinase inhibitor profiling are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring ADP production.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., RTI, Staurosporine, Imatinib)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. A typical starting concentration is 10 µM. Include a DMSO-only control.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO control to the wells of the assay plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan® Competition Binding Assay

This method quantifies the binding affinity of a compound to a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.[1]

Procedure:

  • Assay Setup: A panel of DNA-tagged kinases is prepared. An immobilized ligand is coupled to a solid support.

  • Competition: The test compound is incubated with the kinase and the immobilized ligand in a multi-well plate.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is measured by qPCR of the DNA tag.

  • Data Analysis: Results are typically reported as a percentage of the DMSO control, where a lower percentage indicates a stronger interaction between the compound and the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.

Mandatory Visualizations

Signaling Pathway

Rho-ROCK_Signaling_Pathway GPCR GPCRs RhoGEFs RhoGEFs GPCR->RhoGEFs Agonist Binding RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase Inhibition pMLC Phosphorylated Myosin Light Chain (pMLC) ROCK->pMLC Phosphorylation RTI Representative Tetrahydroisoquinoline Inhibitor (RTI) RTI->ROCK Inhibition Actin_Myosin_Contraction Actin-Myosin Contraction (Stress Fiber Formation) pMLC->Actin_Myosin_Contraction

Caption: Simplified Rho-ROCK signaling pathway, a common target for tetrahydroisoquinoline inhibitors.

Experimental Workflow

Kinase_Profiling_Workflow cluster_0 In Vitro Kinase Assay (IC50 Determination) cluster_1 KINOMEscan® (Binding Affinity) A1 Prepare serial dilution of test compound A2 Incubate compound with kinase A1->A2 A3 Initiate reaction with ATP and substrate A2->A3 A4 Detect signal (e.g., luminescence for ADP) A3->A4 A5 Generate dose-response curve and calculate IC50 A4->A5 Selectivity_Profiling Selectivity Profiling A5->Selectivity_Profiling B1 Incubate compound with DNA-tagged kinase and immobilized ligand B2 Wash away unbound components B1->B2 B3 Quantify bound kinase via qPCR B2->B3 B4 Calculate % inhibition or Kd value B3->B4 Lead_Optimization Lead Optimization B4->Lead_Optimization Start Compound Synthesis (Tetrahydroisoquinoline Scaffold) Primary_Screening Primary Screening Start->Primary_Screening Primary_Screening->A1 Identified Hit Selectivity_Profiling->B1

Caption: General experimental workflow for kinase inhibitor profiling.

References

Head-to-Head In Vitro Comparison of 5,6,7,8-Tetrahydroisoquinolin-4-amine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of 5,6,7,8-Tetrahydroisoquinolin-4-amine and its analogs. The information is compiled from various studies to support further research and development of this chemical scaffold.

The 5,6,7,8-tetrahydroisoquinoline core is a recognized pharmacophore present in a variety of biologically active compounds. Analogs of this structure have shown a range of activities, including effects on cancer cell lines and potential as antimycobacterial agents. This guide focuses on the 4-amino substituted series, presenting available quantitative data, experimental methodologies, and potential signaling pathways to facilitate a comparative analysis.

Comparative In Vitro Activity of this compound and Analogs

While comprehensive head-to-head data for a wide range of analogs of this compound is limited in publicly available literature, the following table summarizes the in vitro activity of representative analogs against various biological targets. The data has been extracted from studies on related tetrahydroisoquinoline and tetrahydroquinoline structures to provide a comparative baseline.

Compound IDTarget/AssayCell LineActivity (IC50/Ki/MIC)Reference
Analog 1 (2-Aryl-5-amino-5,6,7,8-tetrahydroquinoline derivative)C5a Receptor Binding-High Affinity[1]
Analog 2 (5,8-disubstituted tetrahydroisoquinoline)M. tuberculosis H37Rv-MIC: <0.2-12.5 µg/mL[2][3]
Analog 3 (N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine)CytotoxicityMCF7, MDA-MB468Potent Activity[4][5]
Analog 4 (Butyl-(7-fluoro-quinolin-4-yl)-amine)CytotoxicityMCF-7More potent than chloroquine[4][5]
Analog 5 (Tetrahydroisoquinoline-based HDAC8 inhibitor)HDAC8 Inhibition-IC50: 55 nMNot explicitly found
Analog 6 (Tetrahydroisoquinoline-based PDE4 inhibitor)PDE4 Inhibition-Good SelectivityNot explicitly found

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for key assays relevant to the evaluation of this compound and its analogs.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors).[6]

  • Test compounds (this compound analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 1.0 μM haloperidol).[6]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand.

  • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF7, MDA-MB-468).[4][5]

  • Complete cell culture medium.

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Potential Signaling Pathways

The biological effects of this compound and its analogs are likely mediated through various signaling pathways. Based on the activities of related compounds, the following pathways are of interest for further investigation.

G cluster_receptor Cell Surface Receptors cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response GPCR GPCRs (e.g., C5a, Adrenergic, Dopamine Receptors) G_Protein G-Protein Activation/Inhibition GPCR->G_Protein RTK Receptor Tyrosine Kinases MAPK MAPK Pathway RTK->MAPK AC Adenylate Cyclase G_Protein->AC PLC Phospholipase C G_Protein->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Proliferation Cell Proliferation PKA->Proliferation Survival Cell Survival PKA->Survival Inflammation Inflammation PKA->Inflammation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca²⁺ Release IP3_DAG->Ca PKC Protein Kinase C IP3_DAG->PKC PKC->Proliferation PKC->Survival PKC->Inflammation MAPK->Proliferation MAPK->Survival MAPK->Inflammation THIQ This compound and Analogs THIQ->GPCR THIQ->RTK G cluster_synthesis Compound Generation cluster_screening In Vitro Screening cluster_moa Mechanism of Action cluster_data Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Receptor Binding) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell Viability) Primary_Screening->Secondary_Screening Enzyme_Assays Enzyme Inhibition Assays (e.g., Kinase, HDAC) Secondary_Screening->Enzyme_Assays SAR Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Enzyme_Assays->Pathway_Analysis Pathway_Analysis->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection

References

Confirming Cellular Target Engagement of 5,6,7,8-Tetrahydroisoquinolin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the cellular target engagement of 5,6,7,8-Tetrahydroisoquinolin-4-amine. While the direct molecular target of this specific amine-substituted tetrahydroisoquinoline is not definitively established in publicly available literature, research on structurally related tetrahydroisoquinolines suggests a potential inhibitory effect on the ATP-dependent MurE ligase, an essential enzyme in the peptidoglycan biosynthesis pathway of Mycobacterium tuberculosis.[1] This guide will, therefore, focus on methodologies to validate MurE ligase as a target, presenting a comparative analysis of relevant experimental approaches and potential alternative compounds.

Comparative Analysis of Target Engagement Assays

Effective confirmation of target engagement requires a multi-pronged approach, combining direct binding assays with functional cellular assays. Below is a comparison of key techniques that can be employed to investigate the interaction between this compound and its putative target, MurE ligase.

Assay TypeMethodPrincipleAdvantagesDisadvantages
Target Binding Cellular Thermal Shift Assay (CETSA)Measures the thermal stabilization of a target protein upon ligand binding.In-cell/in-vivo compatible, label-free for the compound.Requires a specific antibody for detection, protein abundance can be a limiting factor.
Isothermal Titration Calorimetry (ITC)Directly measures the heat released or absorbed during a binding event.Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).Requires large amounts of purified protein, not directly in a cellular context.
Surface Plasmon Resonance (SPR)Detects binding by changes in the refractive index at a sensor surface.Real-time kinetics (kon, koff), label-free for the analyte.Requires purified protein immobilized on a sensor chip, potential for artifacts.
Enzymatic Activity MurE Ligase Activity AssayMeasures the enzymatic activity of MurE ligase in the presence of the inhibitor.Directly assesses the functional consequence of binding.Requires purified enzyme and specific substrates, in vitro assay.
Cellular Phenotype Minimum Inhibitory Concentration (MIC) AssayDetermines the lowest concentration of the compound that inhibits visible bacterial growth.Whole-cell functional readout, physiologically relevant.Does not directly confirm target engagement, off-target effects can contribute.
Cell Wall Biosynthesis AssayMonitors the incorporation of radiolabeled precursors into the bacterial cell wall.Provides evidence for a specific pathway being affected.Indirect measure of target engagement, can be complex to perform.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is designed to determine if this compound binds to and stabilizes MurE ligase in intact bacterial cells.

1. Cell Culture and Treatment:

  • Culture Mycobacterium tuberculosis (or a suitable surrogate like Mycobacterium smegmatis expressing the target) to mid-log phase.

  • Resuspend the cells in a suitable buffer (e.g., PBS) to a defined density.

  • Aliquot the cell suspension into separate tubes.

  • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). A known MurE ligase inhibitor should be used as a positive control.

  • Incubate at 37°C for 1 hour to allow for compound entry and binding.

2. Thermal Challenge:

  • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermocycler.

  • Include a non-heated control sample.

3. Cell Lysis and Protein Extraction:

  • Immediately cool the samples on ice.

  • Lyse the cells using a suitable method (e.g., bead beating or sonication) in a lysis buffer containing protease inhibitors.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins and cell debris.

4. Protein Analysis:

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each sample.

  • Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against MurE ligase.

5. Data Analysis:

  • Quantify the band intensities for MurE ligase at each temperature point.

  • Plot the relative amount of soluble MurE ligase as a function of temperature for each treatment condition.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.

Visualizing the Workflow and a Putative Signaling Pathway

To better illustrate the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_assay Target Engagement Assay (CETSA) cluster_data Data Analysis start Bacterial Cell Culture (e.g., M. tuberculosis) treatment Treatment with This compound start->treatment heating Thermal Challenge (Temperature Gradient) treatment->heating lysis Cell Lysis & Protein Extraction heating->lysis analysis Western Blot for MurE Ligase lysis->analysis quantification Quantify Soluble Protein analysis->quantification plotting Generate Melting Curves quantification->plotting conclusion Confirm Target Engagement plotting->conclusion

Figure 1. Experimental workflow for CETSA.

Signaling_Pathway cluster_pathway Peptidoglycan Biosynthesis Pathway cluster_inhibition Inhibition UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B UDP_NAM_Ala UDP-NAM-L-Ala UDP_NAM->UDP_NAM_Ala MurC UDP_NAM_dipeptide UDP-NAM-L-Ala-D-Glu UDP_NAM_Ala->UDP_NAM_dipeptide MurD UDP_NAM_tripeptide UDP-NAM-L-Ala-D-Glu-m-DAP UDP_NAM_dipeptide->UDP_NAM_tripeptide MurE Peptidoglycan Peptidoglycan UDP_NAM_tripeptide->Peptidoglycan ...MurF, etc. MurA_B MurA/MurB MurC MurC MurD MurD MurE MurE Ligase MurF MurF inhibitor This compound inhibitor->MurE

Figure 2. Putative inhibition of MurE ligase.

Comparison with Alternatives

To provide a comprehensive evaluation, the activity of this compound should be compared against known inhibitors of MurE ligase or other anti-tubercular agents with different mechanisms of action.

Compound ClassKnown Target(s)Key Advantages of Comparison
D-Cycloserine D-alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl)Clinically used cell wall synthesis inhibitor; provides a benchmark for potency.
Isoniazid InhA (Enoyl-ACP reductase)First-line anti-TB drug with a different mechanism; useful for assessing specificity.
Rifampicin RNA polymeraseAnother first-line anti-TB drug; helps to differentiate cell wall synthesis inhibitors from other mechanisms.
Other Tetrahydroisoquinolines Varies (e.g., ATP synthase)Comparison with structurally related compounds can reveal structure-activity relationships.[2]

By employing the outlined experimental strategies and comparative analyses, researchers can rigorously validate the cellular target of this compound and pave the way for its further development as a potential therapeutic agent.

References

Comparative Efficacy Analysis: Tetrahydroisoquinoline Derivatives versus Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Disclaimer: Direct comparative efficacy data for 5,6,7,8-Tetrahydroisoquinolin-4-amine against standard-of-care cancer therapies is not currently available in published scientific literature. This guide provides a comparative framework using a representative tetrahydroisoquinoline derivative, GM-3-18, based on available preclinical data for this class of compounds, to illustrate how such a comparison would be structured. The data presented for the representative compound is for illustrative purposes and should not be considered as experimental results for this compound.

The tetrahydroisoquinoline (THIQ) scaffold is a significant pharmacophore in medicinal chemistry, with various derivatives demonstrating a range of biological activities, including potential anticancer properties.[1][2][3][4][5] This guide aims to provide a comparative overview of the preclinical efficacy of a representative THIQ derivative against established standard-of-care chemotherapies for common malignancies such as breast, lung, and colon cancer.

Quantitative Data Summary

The following tables summarize the in-vitro cytotoxicity of a representative tetrahydroisoquinoline derivative, GM-3-18 (a THIQ derivative with a 4-chlorophenyl group), and standard-of-care chemotherapeutic agents against various cancer cell lines.[6][7] IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Table 1: In-Vitro Cytotoxicity (IC50 in µM) of Representative Tetrahydroisoquinoline Derivative (GM-3-18) in Colon Cancer Cell Lines

Cell LineGM-3-18 (KRas Inhibition)5-FluorouracilOxaliplatin
HCT1160.9 - 10.7[6][7]~1.5~0.5
DLD-10.9 - 10.7[6][7]~5.0~1.2
SW4800.9 - 10.7[6][7]>100~2.5
Colo3200.9 - 10.7[6][7]~8.0~1.8
SNU-C10.9 - 10.7[6][7]~4.5~1.0

Table 2: In-Vitro Cytotoxicity (IC50 in µM) of Standard-of-Care Drugs in Breast and Lung Cancer Cell Lines

Cancer TypeCell LineDoxorubicinPaclitaxelCisplatinPemetrexed
Breast CancerMCF-7~0.02~0.003~2.5-
Breast CancerMDA-MB-231~0.05~0.002~3.0-
Lung CancerA549~0.1~0.005~4.0~0.01
Lung CancerH460~0.08~0.004~2.0~0.008

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of anticancer compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., a tetrahydroisoquinoline derivative) or a standard-of-care drug for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

KRas Inhibition Assay
  • Protein Expression and Purification: Recombinant KRas protein is expressed in a suitable expression system (e.g., E. coli) and purified.

  • Assay Reaction: The assay is performed in a 384-well plate. The reaction mixture contains the purified KRas protein, a fluorescently labeled GTP analog, and the test compound at various concentrations.

  • Fluorescence Reading: The binding of the fluorescent GTP analog to KRas is measured using a fluorescence plate reader. Inhibitors will displace the fluorescent probe, leading to a decrease in the fluorescence signal.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

In-Vivo Tumor Xenograft Model
  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. The test compound is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A standard-of-care drug is used as a positive control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a potential mechanism of action for a tetrahydroisoquinoline derivative and a typical experimental workflow for anticancer drug screening.

KRas_Signaling_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Ras_GDP Ras-GDP (Inactive) GRB2_SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GAP RAF RAF Ras_GTP->RAF THIQ Tetrahydroisoquinoline Derivative (GM-3-18) THIQ->Ras_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Hypothetical inhibition of the KRas signaling pathway by a tetrahydroisoquinoline derivative.

Experimental_Workflow start Start: Compound Library (Tetrahydroisoquinolines) invitro In-Vitro Screening (e.g., MTT Assay) start->invitro hit_id Hit Identification (IC50 < 10 µM) invitro->hit_id hit_id->start Inactive lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active invivo In-Vivo Efficacy (Xenograft Models) lead_opt->invivo tox Toxicology Studies invivo->tox clinical Clinical Trials tox->clinical

Caption: A generalized workflow for the preclinical development of novel anticancer agents.

Standard-of-Care Cancer Therapies

A brief overview of standard-of-care chemotherapy regimens for select cancers is provided below for comparative context.

  • Breast Cancer: Common chemotherapy regimens include combinations of anthracyclines (e.g., Doxorubicin), taxanes (e.g., Paclitaxel), and other agents like cyclophosphamide and fluorouracil.[8][9][10][11][12] Treatment protocols can be administered in neoadjuvant, adjuvant, or metastatic settings.[8]

  • Lung Cancer (Non-Small Cell): Platinum-based chemotherapy, often with cisplatin or carboplatin, in combination with drugs like pemetrexed, gemcitabine, or a taxane, is a cornerstone of treatment.[13][14][15][16] For certain patient populations, targeted therapies and immunotherapies are also standard of care.

  • Colon Cancer: 5-Fluorouracil (5-FU) has long been a key drug, often administered with leucovorin.[17] Modern regimens frequently include oxaliplatin (FOLFOX) or irinotecan (FOLFIRI).[18][19][20] For metastatic disease, targeted agents may be added.[17]

Conclusion

While this compound itself lacks specific anticancer efficacy data, the broader class of tetrahydroisoquinoline derivatives demonstrates significant potential as a source of novel oncology therapeutics.[1][2][3][4][21] The illustrative data for the representative compound GM-3-18 suggests that certain derivatives may exhibit potent activity against cancer cell lines, potentially through mechanisms such as KRas inhibition.[6][7] Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this class of compounds and to identify specific derivatives that may offer advantages over or work in concert with current standard-of-care treatments. The experimental protocols and workflows provided herein offer a foundational framework for such future research.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5,6,7,8-Tetrahydroisoquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 5,6,7,8-Tetrahydroisoquinolin-4-amine, a compound utilized in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, a cautious approach is mandated, leveraging data from structurally similar aromatic amines and adhering to general hazardous waste regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the toxicological profiles of related tetrahydroisoquinoline and aromatic amine compounds, this compound should be regarded as a hazardous substance. Potential hazards include:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: May cause significant skin and eye irritation.[1]

  • Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[2]

Mandatory Personal Protective Equipment (PPE) when handling this compound includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat. For larger quantities or where splashing is a risk, a chemical-resistant apron is advised.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.

Summary of Hazard Information for Structurally Similar Compounds

For easy reference, the following table summarizes the key hazard statements for compounds structurally related to this compound. This data underscores the need for cautious handling and disposal.

CompoundKey Hazard Statements
1,2,3,4-Tetrahydroisoquinoline Corrosive. Causes severe skin burns and eye damage.
5,6,7,8-Tetrahydroquinoline Combustible liquid. Causes skin irritation. Causes serious eye irritation.

This table is based on information from available Safety Data Sheets for structurally similar compounds.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in the experimental workflow. Adherence to the following procedure is essential for regulatory compliance and safety.

Step 1: Waste Segregation Isolate all waste containing this compound, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, and empty containers), from other laboratory waste streams. This is crucial to prevent hazardous reactions.[3]

Step 2: Container Selection Use a dedicated, leak-proof, and chemically compatible hazardous waste container. The container must be in good condition and have a secure, tightly sealing lid to prevent the release of fumes.[3]

Step 3: Accurate Labeling Clearly label the hazardous waste container with the full chemical name: "this compound Waste." Also, include the appropriate hazard pictograms (e.g., corrosive, irritant, environmentally hazardous) and the date of waste accumulation.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure, well-ventilated, and away from heat sources or incompatible materials such as strong oxidizing agents and acids.[3]

Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3] Under no circumstances should this chemical be disposed of down the drain. [2][3]

Step 6: Final Disposal by a Licensed Facility The collected waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final, environmentally sound disposal, likely through high-temperature incineration or other approved chemical treatment methods.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

Disposal Workflow for this compound A Waste Generation (e.g., unused reagent, contaminated labware) B Segregate Waste (Isolate from other chemical waste) A->B Step 1 C Select & Label Container (Leak-proof, compatible, clearly marked) B->C Step 2 & 3 D Store in SAA (Secure, ventilated, away from incompatibles) C->D Step 4 E Contact EHS for Pickup (Schedule with licensed waste vendor) D->E Step 5 F Final Disposal (Transport to a licensed TSDF) E->F Step 6

Caption: Disposal Workflow for this compound.

By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting personnel and the environment.

References

Essential Safety and Operational Guidance for Handling 5,6,7,8-Tetrahydroisoquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling of 5,6,7,8-Tetrahydroisoquinolin-4-amine, including personal protective equipment (PPE), operational procedures, and disposal plans. The following guidance is based on safety data for structurally similar compounds and established laboratory safety practices.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to hazardous chemicals. Based on the hazard profile of similar tetrahydroisoquinoline derivatives, which indicates risks of skin irritation, serious eye irritation, and respiratory irritation, the following PPE is mandatory.[1]

PPE CategorySpecificationPurpose
Eye/Face Protection Safety goggles with side shields or a full-face shield.[2]To protect eyes from splashes or airborne particles of the compound.[2]
Hand Protection Nitrile rubber gloves (thickness >0.11 mm).[2] Double gloving is recommended.[3][4]To prevent skin contact. Gloves should be inspected before use and changed every 30-60 minutes or immediately if contaminated.[2][3]
Body Protection A standard laboratory coat.[2] A disposable gown resistant to hazardous drugs is recommended when handling larger quantities or during procedures with a high risk of splashing.[4]To protect skin and clothing from contamination.[2]
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator (e.g., N95) if generating aerosols or dust.[2][5]To prevent inhalation of airborne particles.[2]

Operational Plan: Safe Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][6]

  • Avoid Contact: Do not get the compound in your eyes, on your skin, or on your clothing.[6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Weighing and Transfer: Handle the solid form carefully to minimize dust generation. Use a spatula for transfers. When dissolving, add the solvent to the solid slowly to prevent splashing.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2] Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Disposal Plan

Contaminated materials and waste must be handled as hazardous waste.

  • Waste Containers: Place all contaminated materials, including used gloves, disposable lab coats, and any absorbent material from spills, in a suitable, sealed, and clearly labeled container for disposal.[2][6]

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7] Do not let this chemical enter the environment.[6]

Experimental Workflow

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Assess Hazards Review SDS for similar compounds B Don PPE (Gloves, Goggles, Lab Coat) A->B C Weigh Compound Minimize dust generation B->C D Perform Experiment (e.g., Dissolving, Reaction) C->D E Decontaminate Surfaces & Equipment D->E F Dispose of Waste In sealed, labeled container E->F G Doff PPE Remove gloves last F->G H Wash Hands Thoroughly G->H

A workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.